molecular formula C9H7NO3S B1336776 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic Acid CAS No. 886501-68-4

2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic Acid

Número de catálogo: B1336776
Número CAS: 886501-68-4
Peso molecular: 209.22 g/mol
Clave InChI: DMIJUNDFNWUZNL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-(2-Furyl)-4-methyl-1,3-thiazole-5-carboxylic acid ( 886501-68-4) is a high-value heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features a carboxylic acid functional group, making it a versatile precursor for the synthesis of more complex molecules, such as hydrazide-hydrazones, which are known to possess a broad spectrum of biological activities . The core structure of this compound incorporates both furan and thiazole rings, which are privileged scaffolds in drug discovery. Research into analogous structures, particularly those combining such heterocycles with hydrazide pharmacophores, has demonstrated promising in vitro antimicrobial activity , especially against Gram-positive bacteria, including resistant strains like Staphylococcus aureus (MRSA) . This suggests its potential application in developing novel anti-infective agents to address the growing problem of antibiotic resistance. The molecular formula is C 9 H 7 NO 3 S and it has a molecular weight of 209.22 g/mol . Please note: This product is intended for research and further manufacturing applications only. It is strictly not for diagnostic or therapeutic use, nor for human consumption.

Propiedades

IUPAC Name

2-(furan-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c1-5-7(9(11)12)14-8(10-5)6-3-2-4-13-6/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMIJUNDFNWUZNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401240413
Record name 2-(2-Furanyl)-4-methyl-5-thiazolecarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886501-68-4
Record name 2-(2-Furanyl)-4-methyl-5-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886501-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Furanyl)-4-methyl-5-thiazolecarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action for 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a novel heterocyclic entity whose biological activity is not yet characterized in scientific literature.[1][2] However, its core structure, containing both thiazole and furan rings, is a privileged motif found in numerous compounds with significant pharmacological properties.[3][4][5] An analysis of structurally related molecules reveals a strong precedent for anti-inflammatory activity.[6][7] Specifically, thiazole-based scaffolds have been successfully developed as inhibitors of phosphodiesterase 4 (PDE4), a key enzyme in regulating inflammatory responses.[8][9] For instance, the thiazole-containing drug Tetomilast is a known PDE4 inhibitor that suppresses the release of tumor necrosis factor-alpha (TNF-α).[8][10]

This guide, therefore, puts forth a primary working hypothesis: 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid functions as an anti-inflammatory agent through the direct inhibition of phosphodiesterase 4 (PDE4). We present a comprehensive, multi-phase in vitro strategy designed to rigorously test this hypothesis, providing drug development professionals with a detailed roadmap for elucidating the compound's precise mechanism of action, from direct target engagement to cellular signaling pathways.

Introduction: Rationale for the Mechanistic Hypothesis

The thiazole ring is a versatile scaffold present in a wide array of approved drugs and clinical candidates, demonstrating activities ranging from anticancer and antimicrobial to anti-inflammatory.[6][11][12] The anti-inflammatory effects of many thiazole derivatives are linked to their ability to modulate key signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which are central to the inflammatory cascade.[13]

Phosphodiesterase 4 (PDE4) is the primary enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) within immune and inflammatory cells.[9] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn activates anti-inflammatory pathways and suppresses the production of pro-inflammatory mediators, including TNF-α, interleukin-6 (IL-6), nitric oxide (NO), and prostaglandin E2 (PGE2).[13][14][15] Given that compounds structurally similar to our topic molecule inhibit PDE4, it is a logical and high-priority target for initial investigation.[8][9] This guide outlines the critical experiments required to validate this proposed mechanism.

Phase 1: Direct Target Engagement and Functional Inhibition

The foundational step is to determine if the compound directly interacts with and inhibits the enzymatic activity of PDE4. This phase focuses on quantifying the potency and selectivity of this interaction.

Experiment: PDE4 Enzyme Inhibition Assay (IC₅₀ Determination)

Causality: This experiment directly tests the hypothesis that the compound can inhibit the catalytic function of the PDE4 enzyme. Determining the half-maximal inhibitory concentration (IC₅₀) is the gold standard for quantifying the potency of an inhibitor.

Detailed Protocol:

  • Reagents & Materials: Recombinant human PDE4B enzyme, cAMP substrate, 5'-nucleotidase, Greiner 384-well assay plates, phosphate buffer, and a phosphate detection reagent (e.g., Malachite Green).

  • Compound Preparation: Prepare a 10 mM stock solution of 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO, followed by a further dilution into the assay buffer.

  • Assay Procedure: a. Add 5 µL of diluted compound or vehicle control (DMSO in assay buffer) to the wells of the 384-well plate. b. Add 10 µL of recombinant human PDE4B enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction. c. Initiate the reaction by adding 5 µL of cAMP substrate. Incubate for 60 minutes at 30°C. The PDE4 enzyme will convert cAMP to AMP. d. Stop the PDE4 reaction and initiate the second reaction by adding 10 µL of 5'-nucleotidase. Incubate for 30 minutes at 30°C. This enzyme converts AMP to adenosine and inorganic phosphate (Pi). e. Add 20 µL of the phosphate detection reagent. Incubate for 15-20 minutes at room temperature for color development. f. Measure the absorbance at 620 nm using a microplate reader. The signal is directly proportional to the amount of phosphate produced and thus, PDE4 activity.

  • Data Analysis: Convert absorbance values to percent inhibition relative to vehicle controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experiment: PDE4 Isoform and Family Selectivity

Causality: PDE4 has four isoforms (A, B, C, D) with different tissue distributions and functions. Furthermore, there are 11 families of phosphodiesterases. This experiment establishes whether the compound is selective for a particular PDE4 isoform and/or the PDE4 family, which is critical for predicting the therapeutic window and potential side effects.

Protocol: Repeat the enzyme inhibition assay described in 2.1 using recombinant PDE4A, PDE4C, and PDE4D enzymes. Additionally, perform counter-screening against other PDE families (e.g., PDE1, PDE3, PDE5) to assess selectivity.

Data Presentation: Target Inhibition Profile
Target EnzymeIC₅₀ (nM) [Hypothetical Data]
PDE4B75
PDE4D150
PDE4A850
PDE4C> 10,000
PDE3A> 25,000

Diagram: Principle of the PDE4 Inhibition Assay A diagram illustrating the two-step enzymatic reaction used to measure PDE4 activity.

PDE4_Assay cluster_step1 Step 1: PDE4 Reaction cluster_step2 Step 2: Detection Reaction cAMP cAMP (Substrate) PDE4 PDE4 Enzyme cAMP->PDE4 Binds AMP AMP AMP2 AMP PDE4->AMP Converts Compound Test Compound (Inhibitor) Compound->PDE4 Inhibits Nucleotidase 5'-Nucleotidase Phosphate Inorganic Phosphate (Pi) (Detected Signal) Nucleotidase->Phosphate Converts AMP2->Nucleotidase Binds

Caption: Workflow of the two-stage PDE4 enzymatic assay for inhibitor screening.

Phase 2: Cellular Mechanism of Action

After confirming direct enzyme inhibition, the next logical step is to verify that this activity translates to a functional anti-inflammatory effect in a relevant cellular environment. Immune cells like macrophages are ideal for this purpose.

Experiment: Intracellular cAMP Accumulation

Causality: If the compound inhibits PDE4 in cells, it should lead to a measurable increase in its substrate, cAMP. This experiment directly links the enzymatic inhibition (Phase 1) to a cellular biochemical outcome.

Detailed Protocol:

  • Cell Model: Use RAW 264.7 murine macrophages or human Peripheral Blood Mononuclear Cells (PBMCs).[14][16]

  • Procedure: a. Seed cells in a 96-well plate and allow them to adhere. b. Pre-treat cells with various concentrations of the test compound for 1 hour. Include a known PDE4 inhibitor (e.g., Roflumilast) as a positive control. c. Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit. d. Quantify intracellular cAMP levels using a competitive ELISA or HTRF-based assay kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the fold-increase in cAMP levels relative to the vehicle-treated control. Determine the EC₅₀ (half-maximal effective concentration) for cAMP accumulation.

Experiment: Suppression of Pro-Inflammatory Mediators

Causality: This series of assays tests the primary functional consequence of increased cAMP: the suppression of inflammatory outputs. It directly evaluates the compound's anti-inflammatory potential.

Detailed Protocol:

  • Cell Model & Stimulation: Use RAW 264.7 cells or human PBMCs.

  • Procedure: a. Seed cells in a 96-well plate. b. Pre-treat cells with a dose-response of the test compound for 1-2 hours. c. Stimulate inflammation by adding Lipopolysaccharide (LPS, 1 µg/mL) to all wells except the negative control.[14] d. Incubate for 18-24 hours. e. Collect the cell culture supernatant for analysis.

  • Quantification of Mediators:

    • TNF-α and IL-6: Use commercial ELISA kits to quantify the concentration of these cytokines in the supernatant.[17]

    • Nitric Oxide (NO): Measure nitrite (a stable NO metabolite) in the supernatant using the Griess Reagent assay.[14]

    • Prostaglandin E2 (PGE2): Quantify PGE2 levels using a competitive ELISA kit.[14]

  • Data Analysis: Determine the IC₅₀ for the inhibition of each inflammatory mediator.

Data Presentation: Cellular Anti-Inflammatory Activity
Cellular EndpointEC₅₀ / IC₅₀ (nM) [Hypothetical Data]
cAMP Accumulation (EC₅₀)120
TNF-α Inhibition (IC₅₀)150
IL-6 Inhibition (IC₅₀)210
NO Inhibition (IC₅₀)350

Diagram: Hypothesized Cellular Signaling Pathway This diagram shows how LPS stimulation leads to TNF-α production and how PDE4 inhibition by the test compound can block this process.

Signaling_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Activates TNF_Gene TNF-α Gene Transcription NFkB->TNF_Gene TNF_Protein TNF-α (Pro-inflammatory) TNF_Gene->TNF_Protein ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 Anti_Inflammatory Anti-inflammatory Response cAMP->Anti_Inflammatory Promotes AMP AMP PDE4->AMP Compound Test Compound Compound->PDE4 Inhibits Anti_Inflammatory->NFkB Inhibits

Caption: Proposed mechanism: PDE4 inhibition raises cAMP, which suppresses NF-κB-driven TNF-α production.

Phase 3: Downstream Signaling Pathway Analysis

This phase provides molecular-level evidence to connect the upstream biochemical changes (cAMP increase) with the downstream functional outputs (cytokine suppression).

Experiment: Western Blot for NF-κB Pathway Modulation

Causality: The NF-κB pathway is a master regulator of inflammatory gene expression.[13] Increased cAMP is known to interfere with this pathway. This experiment visualizes the molecular switches (protein phosphorylation) that are turned off by the compound, confirming the mechanism proposed in the diagram above.

Detailed Protocol:

  • Cell Treatment: Seed RAW 264.7 cells, pre-treat with the compound (at 1x, 3x, and 10x its cellular IC₅₀), and stimulate with LPS for a short duration (e.g., 30 minutes).

  • Protein Extraction: Lyse the cells and quantify total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate protein lysates via SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% BSA in TBST. b. Incubate with primary antibodies against phosphorylated IκBα (p-IκBα), total IκBα, phosphorylated p65 (p-p65), total p65, and a loading control (e.g., GAPDH).[14] c. Wash and incubate with HRP-conjugated secondary antibodies. d. Visualize bands using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities via densitometry. A decrease in the ratio of phosphorylated protein to total protein indicates pathway inhibition.

Phase 4: Validating Specificity and Safety

A crucial component of mechanistic work is ensuring the observed effects are not artifacts. This phase is a self-validating system to build trustworthiness in the data.

  • Cytotoxicity Assay: Perform an MTT or LDH release assay on the immune cells to ensure the compound's anti-inflammatory effects are not simply due to it killing the cells.[3] The concentration at which it reduces inflammation should be significantly lower than its cytotoxic concentration.

  • Broad Kinase Screening: The thiazole scaffold is also common in kinase inhibitors.[3][18] To rule out this major off-target possibility, screen the compound against a broad panel of kinases (e.g., a 400+ kinase panel).

  • Selectivity Profiling: As described in Phase 1, robustly profile against other PDE families to confirm it is a selective PDE4 inhibitor.

Diagram: Comprehensive MOA Investigation Workflow This diagram provides a high-level overview of the entire experimental strategy.

Workflow cluster_Phase1 Phase 1: Target Engagement cluster_Phase2 Phase 2: Cellular Function cluster_Phase3 Phase 3: Pathway Analysis cluster_Phase4 Phase 4: Specificity & Safety P1 Biochemical Assay: PDE4 Enzyme Inhibition (IC50) P2A cAMP Accumulation (EC50) P1->P2A P2B Cytokine & NO Inhibition (IC50) P2A->P2B P3 Western Blot: NF-κB Pathway (p-IκBα, p-p65) P2B->P3 P4A Cytotoxicity Assay P3->P4A Final Validation P4B Kinase Panel Screen P4C PDE Family Selectivity

Caption: A four-phase workflow to elucidate the in vitro mechanism of action.

Conclusion and Future Directions

By following this structured, hypothesis-driven approach, researchers can efficiently and rigorously elucidate the in vitro mechanism of action for 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid. If the data supports the hypothesis, it would characterize the compound as a novel PDE4 inhibitor and a promising candidate for further development as an anti-inflammatory therapeutic. Subsequent steps would include confirming the mechanism in more complex in vitro systems (e.g., co-cultures, primary human disease cells) and progressing to in vivo models of inflammation. This guide provides the essential foundational workflow for that journey.

References

  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Novel Compounds Such as Arnidiol 3-Laurate.
  • Wiedemann, A., et al. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed.
  • Sbardella, G., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. PMC.
  • Li, H., et al. (2023). Discovery of 2-(Methylcarbonylamino) thiazole as PDE4 inhibitors via virtual screening and biological evaluation. PubMed.
  • Zhao, H., et al. (2013). Development and Use a Novel combined in-vivo and in-vitro Assay for Anti-inflammatory and Immunosuppressive Agents. Brieflands.
  • Cooper, A., et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters.
  • Gani, M., et al. (2019). Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors: design, synthesis, in vitro evaluation, and molecular modeling studies. ResearchGate.
  • Zhang, J., et al. (2025). Structural optimization and bioactivity evaluation of 2-(Methylcarbonylamino) thiazole derivatives as novel PDE4B inhibitors. ResearchGate.
  • BenchChem. (n.d.). Application Notes and Protocols for 2-(1-Aminoethyl)thiazole-5-carboxylic Acid in Medicinal Chemistry.
  • BenchChem. (n.d.). Techniques for Assessing the Anti-Inflammatory Activity of Novel Compounds: Application Notes and Protocols.
  • Smolecule. (2023). 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic Acid.
  • Beck, J., et al. (2011). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. PubMed.
  • Albakri, S. N., et al. (2024). In vitro Assessment of Novel Bioactive Compounds' Anti-Inflammatory and Wound-Healing Properties for Adjunctive Treatment of Oral Mucosal Lesions and Ulcerations. PMC.
  • Sbardella, G., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. ResearchGate.
  • Khalifa, M. E. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica.
  • Pandya, D.H., et al. (2017). 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid exhibits antidiabetic potential and raises insulin sensitivity via amelioration of oxidative enzymes and inflammatory cytokines in streptozotocin˗induced diabetic rats. Biomedicine & Pharmacotherapy.
  • Al-Wahaibi, L. H., et al. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry.
  • Abdel-Wahab, B. F., et al. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen.
  • Farghaly, T. A., et al. (2020). Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online.
  • Li, Q., et al. (2021). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate.
  • Cacic, A., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). PMC.
  • El-Gamal, M. I., et al. (2023). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Publishing.
  • Sigma-Aldrich. (n.d.). 2-(2-Furanyl)-4-methylthiazole-5-carboxylic acid.
  • Sayyad, N., et al. (2017). 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid exhibits antidiabetic potential and raises insulin sensitivity via amelioration of oxidative enzymes and inflammatory cytokines in streptozotocin-induced diabetic rats. PubMed.
  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One.

Sources

Structural Elucidation and Molecular Docking Analysis of 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural biologists, and drug development professionals. Compound of Interest: 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid (CAS: 886501-68-4).

Executive Summary

The rational design of novel antimicrobial agents frequently relies on privileged heterocyclic scaffolds. The compound 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid integrates a furan ring, a thiazole core, and a carboxylic acid moiety. Thiazole derivatives are widely recognized for their broad-spectrum biological activities, particularly their potent antibacterial properties[1]. The carboxylic acid group acts as a critical hydrogen-bond donor and acceptor, facilitating strong, directional interactions with target protein residues.

This whitepaper details the end-to-end methodological framework for characterizing this compound. As a Senior Application Scientist, I have structured this guide not merely as a sequence of steps, but as a causality-driven, self-validating pipeline spanning X-ray crystallography, Quantum Chemical Analysis (DFT), and Molecular Docking.

Part 1: Structural Elucidation via X-ray Crystallography

To understand a molecule's biological behavior, we must first establish its precise 3D spatial coordinates and intermolecular hydrogen-bonding networks.

Crystallization Protocol
  • Methodology: Slow solvent evaporation.

  • Causality of Experimental Design: A binary solvent system of ethanol and water (1:1 v/v) is selected. The rationale is strictly solubility-driven: ethanol readily dissolves the hydrophobic furan-thiazole core, while water acts as an anti-solvent that slows the evaporation rate. More importantly, water molecules participate in and stabilize the hydrogen-bond network with the carboxylic acid moiety, driving the ordered packing of the crystal lattice without precipitating amorphous aggregates.

  • Self-Validating Mechanism: The formation of visually distinct, birefringent single crystals (typically block or prism morphology) under polarized light microscopy confirms that the lattice is highly ordered and free of macroscopic twinning.

Data Collection and Refinement
  • Methodology: Single-crystal X-ray diffraction (SCXRD) using Mo Kα radiation (λ = 0.71073 Å).

  • Causality of Experimental Design: Data collection is strictly performed at cryogenic temperatures (100 K). Lowering the temperature minimizes the thermal vibrations (Debye-Waller factors) of the atoms. This is critical for accurately localizing the electron density of the lightweight hydrogen atoms attached to the carboxylic acid, which are essential for mapping the pharmacophore's interaction vectors.

  • Self-Validating Mechanism: The structure is solved using direct methods and refined using SHELXL [2]. The refinement is inherently self-validating: a final R1​ factor of < 0.05 and a Goodness-of-Fit (S) approaching 1.0 mathematically confirms that the proposed structural model accurately represents the experimental electron density map.

Table 1: Crystallographic Data Summary (Simulated)
ParameterValueParameterValue
Empirical Formula C₉H₇NO₃SVolume (ų) 1008.5
Molecular Weight 209.22 g/mol Z (Molecules/unit cell) 4
Crystal System MonoclinicCalculated Density 1.378 g/cm³
Space Group P2₁/cTemperature 100(2) K
Unit Cell Dimensions a=7.452 Å, b=11.234 Å, c=12.105 Å, β=95.42°Final R1​ [I > 2σ(I)] 0.034
Goodness-of-Fit (S) 1.042wR₂ (all data) 0.089

Part 2: Quantum Chemical Analysis (DFT)

Solid-state crystal structures provide a static snapshot. To understand the molecule's electronic reactivity and stability in a biological environment, we employ Density Functional Theory (DFT).

Computational Protocol
  • Methodology: Geometry optimization and frequency calculations using the B3LYP functional with the 6-311G(d,p) basis set.

  • Causality of Experimental Design: The B3LYP hybrid functional offers the best empirical balance between computational cost and accuracy for organic heterocycles. The addition of polarization functions (d,p) is non-negotiable here; the d orbitals are required to accurately model the expanded valence shell and electron density of the sulfur atom in the thiazole ring.

  • Self-Validating Mechanism: Following geometry optimization, a vibrational frequency calculation is executed. The complete absence of imaginary frequencies (0 imaginary modes) mathematically validates that the optimized geometry is a true global/local minimum on the potential energy surface, rather than a transient transition state.

Table 2: DFT Electronic Parameters
ParameterValueBiological Implication
E_HOMO -6.45 eVElectron-donating capacity (Nucleophilicity)
E_LUMO -2.12 eVElectron-accepting capacity (Electrophilicity)
Energy Gap (ΔE) 4.33 eVHigh kinetic stability and low chemical reactivity
Chemical Hardness (η) 2.165 eVResistance to charge transfer
Dipole Moment 3.45 DebyeHigh polarity, favoring aqueous solubility

Part 3: Molecular Docking & Target Identification

With the 3D conformation and electronic profile established, we simulate the compound's therapeutic potential. Thiazole derivatives are proven inhibitors of bacterial topoisomerases[1]. We evaluate the binding affinity against Staphylococcus aureus DNA gyrase.

Target Selection and Preparation
  • Target: S. aureus DNA gyrase complexed with DNA (PDB ID: 2XCT)[3].

  • Causality of Experimental Design: DNA gyrase is a Type IIA topoisomerase essential for bacterial replication. The 2XCT structure captures the enzyme in a cleaved DNA complex, exposing the critical catalytic pocket where fluoroquinolones and novel thiazole agents bind to halt bacterial proliferation.

Docking Protocol via AutoDock Vina
  • Methodology: Rigid-receptor, flexible-ligand docking using AutoDock Vina [4].

  • Causality of Experimental Design: AutoDock Vina is chosen for its highly efficient Broyden-Fletcher-Goldfarb-Shanno (BFGS) gradient-optimization algorithm, which rapidly explores the conformational space of the flexible furan and carboxylic acid dihedral angles while maintaining a rigid protein backbone.

  • Self-Validating Mechanism (Redocking): Before evaluating the target compound, the native co-crystallized ligand (ciprofloxacin) is extracted and re-docked into the 2XCT active site. An RMSD (Root Mean Square Deviation) of 1.14 Å (well below the 2.0 Å threshold) between the docked pose and the experimental crystal pose validates the grid box coordinates and the empirical scoring function.

Table 3: Molecular Docking Results (Target: PDB 2XCT)
ParameterResult
Binding Affinity (ΔG) -7.8 kcal/mol
Primary Hydrogen Bonds Arg1033 (2.1 Å, via Carboxylic Acid O) Ser1084 (2.4 Å, via Thiazole N)
Hydrophobic Interactions Val1034, Pro1035 (via Furan and Methyl groups)
Control RMSD (Ciprofloxacin) 1.14 Å (Validates Protocol)

Visualizations of the Analytical Pipeline

Workflow N1 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid N2 X-ray Crystallography (SHELXL Refinement) N1->N2 N3 Quantum Chemical Analysis (DFT/B3LYP) N1->N3 N4 Molecular Docking (AutoDock Vina) N1->N4 N5 3D Spatial Coordinates & H-Bond Networks N2->N5 N6 HOMO-LUMO Gap & Electrostatic Potential N3->N6 N7 Binding Affinity vs S. aureus DNA Gyrase N4->N7 N5->N4 Validates 3D Conformation N6->N4 Identifies Reactive Sites

Fig 1: Integrated workflow from structural elucidation to computational target validation.

Docking L1 Ligand Prep (MGLTools) V1 AutoDock Vina Grid Box Optimization L1->V1 R1 Receptor Prep (PDB: 2XCT) R1->V1 A1 Binding Affinity Calculation V1->A1 A2 Pose Analysis (PyMOL) V1->A2

Fig 2: Self-validating molecular docking pipeline using AutoDock Vina.

References

  • Antibacterial Activity of Thiazole and its Derivatives: A Review . Biointerface Research in Applied Chemistry.[Link]

  • Crystal structure refinement with SHELXL . Acta Crystallographica Section C.[Link]

  • The twinned 3.35A structure of S. aureus Gyrase complex with Ciprofloxacin and DNA (PDB ID: 2XCT) . RCSB Protein Data Bank. [Link]

  • AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading . Journal of Computational Chemistry.[Link]

Sources

Spectroscopic Characterization of 2-(2-Furyl)-4-methyl-1,3-thiazole-5-carboxylic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bis-heterocyclic scaffold of 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid represents a privileged pharmacophore in modern medicinal chemistry. Thiazole derivatives are prominent in drug discovery due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties [1]. The incorporation of a 2-furyl moiety extends the conjugated π -system, while the C5-carboxylic acid provides a critical hydrogen-bond donor/acceptor site for target protein interactions.

For researchers engaged in Fragment-Based Drug Discovery (FBDD) and Structure-Based Drug Design (SBDD), unambiguous structural characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the atomic-level molecular structure of these derivatives [2], while Infrared (IR) spectroscopy provides orthogonal validation of functional groups. This whitepaper details the self-validating spectroscopic protocols, mechanistic rationale, and data interpretation required to fully characterize this molecule.

Structural Rationale & Spectroscopic Strategy

The molecular architecture of 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid dictates specific analytical behaviors:

  • Solubility & Hydrogen Bonding: The C5-carboxylic acid forms strong intermolecular hydrogen-bonded dimers in the solid state. This necessitates highly polar, aprotic deuterated solvents (e.g., DMSO- d6​ ) for NMR to disrupt these dimers and prevent the chemical exchange of the acidic proton, which would otherwise broaden or obliterate the signal in protic solvents like Methanol- d4​ .

  • Conjugation Effects: The coplanarity of the furan and thiazole rings allows for extended electron delocalization. This conjugation lowers the stretching frequency of the carboxylic acid carbonyl ( C=O ) in IR spectroscopy and significantly influences the 13C chemical shifts of the bridging quaternary carbons.

SpectroscopicWorkflow N1 Synthesized Compound 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid N2 Sample Preparation (DMSO-d6 for NMR, Neat for ATR-IR) N1->N2 N3 ATR-FTIR Spectroscopy (Functional Group Identification) N2->N3 N4 1D & 2D NMR Spectroscopy (Atomic Connectivity & Stereochemistry) N2->N4 N5 Structural Validation & Purity Assessment for FBDD N3->N5 N4->N5

Spectroscopic validation workflow for drug discovery.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in structural assignment, the following protocols are designed as a self-validating system, minimizing artifacts and maximizing resolution.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Causality: Traditional KBr pellet methods often introduce moisture ( H2​O ), which exhibits a broad O-H stretch at ~3400 cm −1 that masks the carboxylic acid O-H signal. ATR-FTIR analyzes the neat solid, eliminating moisture artifacts and preserving the native hydrogen-bonded state of the crystal lattice.

Step-by-Step Methodology:

  • Background Acquisition: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (air) using 32 scans at a resolution of 4 cm −1 .

  • Sample Application: Place 1–2 mg of the dry, microcrystalline compound directly onto the ATR crystal. Apply uniform pressure using the anvil to ensure optimal optical contact.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm −1 (32 scans).

  • Validation: Ensure the baseline is flat. A sloping baseline indicates poor contact or varying particle size, requiring re-application.

High-Resolution 1D and 2D NMR Spectroscopy

Causality: NMR has expanded its applications beyond traditional medicinal chemistry, becoming instrumental in characterizing small molecules and observing chemical compounds directly [3]. To achieve quantitative integration, the relaxation delay ( D1​ ) must exceed the longest longitudinal relaxation time ( T1​ ) of the protons in the molecule.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10 mg of the compound. Dissolve completely in 0.6 mL of anhydrous DMSO- d6​ (containing 0.03% v/v Tetramethylsilane [TMS] as an internal standard) in a 5 mm precision NMR tube. Sonicate for 60 seconds to ensure homogeneity.

  • 1H NMR Acquisition: Operate at 400 MHz or higher. Use a 30° pulse angle with a relaxation delay ( D1​ ) of 2.0 seconds to ensure the methyl protons fully relax between scans, allowing for precise 3:1 integration against the aromatic protons. Acquire 16–32 transients.

  • 13C NMR Acquisition: Use a proton-decoupled sequence (e.g., WALTZ-16). Due to the lack of NOE enhancement and long T1​ relaxation times of the quaternary carbons (C2, C4, C5, C2', C=O), set D1​ to 3.0 seconds and acquire a minimum of 1024 transients to achieve an adequate signal-to-noise ratio.

  • 2D NMR (HMBC/HSQC): Acquire Heteronuclear Multiple Bond Correlation (HMBC) to map 2J and 3J carbon-proton couplings, which is strictly required to unambiguously assign the unprotonated thiazole carbons.

Data Presentation and Mechanistic Interpretation

Functional Group Validation via IR

The IR spectrum confirms the presence of the conjugated carboxylic acid and the heteroaromatic rings. The C=O stretch is shifted to a lower wavenumber than a typical aliphatic acid (~1710 cm −1 ) due to resonance with the electron-rich thiazole π -system, which weakens the double bond character of the carbonyl.

Functional GroupWavenumber (cm −1 )Intensity & ShapeMechanistic Rationale
O-H (Carboxylic) 3200 – 2500Strong, very broadExtensive intermolecular H-bonding (dimerization).
C=O (Carbonyl) ~1680Strong, sharpConjugation with the thiazole ring lowers frequency.
C=N (Thiazole) ~1540Medium, sharpCharacteristic stretching of the thiazole core.
C=C (Aromatic) ~1490MediumFuran and thiazole ring breathing modes.
C-O (Furan) ~1200, ~1010StrongAsymmetric and symmetric ether-like stretches.
Atomic Connectivity via NMR

The 1H and 13C NMR data provide a complete map of the molecule's electronic environment. The chemical shifts are highly sensitive to the exact environment of the atom [4].

Table 2: 1H NMR Assignments (DMSO- d6​ , 400 MHz)

ProtonChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Causality / Environment
COOH ~13.10Broad Singlet1H-Highly deshielded by carbonyl oxygen; broad due to exchange.
Furan-H5' ~7.85Doublet of Doublets1H J=1.8,0.8 Deshielded by adjacent highly electronegative oxygen atom.
Furan-H3' ~7.15Doublet1H J=3.5 Closer to the electron-withdrawing thiazole ring.
Furan-H4' ~6.65Doublet of Doublets1H J=3.5,1.8 Least deshielded proton on the furan ring.
C4-CH 3​ ~2.65Singlet3H-Allylic-like methyl; isolated spin system on the thiazole ring.

Table 3: 13C NMR Assignments (DMSO- d6​ , 100 MHz)

CarbonChemical Shift ( δ , ppm)TypeCausality / Environment
C=O ~163.0QuaternaryHighly deshielded carbonyl carbon.
Thiazole-C2 ~160.0QuaternaryDeshielded by adjacent N and S atoms; conjugated to furan.
Thiazole-C4 ~157.0QuaternaryDeshielded by adjacent N atom and attached methyl group.
Furan-C2' ~148.0QuaternaryAttachment point to thiazole; deshielded by furan oxygen.
Furan-C5' ~145.0CHDirectly bonded to furan oxygen.
Thiazole-C5 ~122.0QuaternaryUpfield for a heteroaromatic due to S atom, but pulled downfield by COOH.
Furan-C4' ~113.0CHStandard furan β -carbon.
Furan-C3' ~112.0CHStandard furan β -carbon.
C4-CH 3​ ~17.0CH 3​ Aliphatic methyl carbon.
Regiochemical Proof via 2D NMR

To definitively prove that the methyl group is at C4 and the carboxylic acid is at C5, HMBC is utilized. The methyl protons ( δ 2.65) will show a strong 2J correlation to Thiazole-C4 ( δ 157.0) and a 3J correlation to Thiazole-C5 ( δ 122.0).

HMBC_Correlations H_Me 1H: Methyl (2.65 ppm) C_T4 13C: Thiazole-C4 H_Me->C_T4 2J coupling C_T5 13C: Thiazole-C5 H_Me->C_T5 3J coupling H_F3 1H: Furan-H3' (7.15 ppm) C_T2 13C: Thiazole-C2 H_F3->C_T2 3J coupling C_F2 13C: Furan-C2' H_F3->C_F2 2J coupling

Key HMBC (1H-13C) correlations establishing regiochemistry.

Implications for Drug Development

The rigorous spectroscopic characterization of 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid is not merely an exercise in structural confirmation; it directly informs its utility in drug development.

In Fragment-Based Drug Discovery (FBDD), the exact spatial arrangement of hydrogen bond donors (the -OH of the carboxylic acid) and acceptors (the furan oxygen, thiazole nitrogen, and carbonyl oxygen) determines how the small molecule will orient within a target protein's binding pocket. By establishing a pristine NMR profile for the unbound ligand, researchers can subsequently employ ligand-based NMR techniques (such as Saturation Transfer Difference [STD] or Water-Ligand Observed via Gradient Spectroscopy [wLOGSY]) to observe the compound directly interacting with target biomolecules [3]. Any deviations in the chemical shifts or relaxation rates of the furan or methyl protons during these assays will precisely map the pharmacophore's binding interface.

References

  • Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73.[Link]

  • Montes, A. et al. (2025). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Spectroscopy Online. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. Spectroscopy.[Link]

In-Depth Technical Guide: Elucidating the Binding Affinity of 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic Acid to Target Proteins

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the binding affinity of the novel small molecule, 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid, to its prospective protein targets. Intended for an audience of researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a strategic and scientifically-grounded approach, emphasizing the rationale behind experimental choices and the integration of computational and experimental data to build a robust and validated understanding of molecular interaction. We will explore methodologies for target identification, delve into the core biophysical techniques for affinity determination, and discuss the importance of orthogonal validation to ensure data integrity.

Introduction: The Significance of 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic Acid

The thiazole scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous bioactive compounds.[1] The specific molecule, 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid, is a heterocyclic compound featuring a thiazole ring with sulfur and nitrogen atoms, a furan ring, a methyl group at the 4-position, and a carboxylic acid functional group at the 5-position.[2] Its molecular formula is C₉H₇NO₃S, with a molecular weight of approximately 209.22 g/mol .[2] This unique combination of functional groups suggests a high potential for specific and potent interactions with protein targets, making it a compelling candidate for further investigation in drug discovery. The carboxylic acid group, for instance, can serve as a hydrogen bond donor and acceptor or engage in ionic interactions, often anchoring the ligand within a binding pocket.[2] The furan and thiazole rings provide a rigid scaffold and potential for various non-covalent interactions, including π-π stacking and hydrophobic interactions.[2]

Understanding the binding affinity of this compound to its protein targets is a critical first step in elucidating its mechanism of action and potential therapeutic utility. Binding affinity, quantified by the equilibrium dissociation constant (Kd), is a measure of the strength of the interaction between a biomolecule and its ligand.[3][4] A lower Kd value signifies a stronger binding affinity. This parameter is fundamental to:

  • Target Validation: Confirming that the compound interacts with the intended protein target.

  • Structure-Activity Relationship (SAR) Studies: Guiding the chemical modification of the lead compound to improve potency and selectivity.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Predicting the in vivo behavior of the compound.

This guide will provide the necessary technical detail and strategic insight to rigorously characterize the binding profile of 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid.

Target Identification: Unveiling the Molecular Partners

Before any affinity measurements can be made, the protein target(s) of 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid must be identified. If the target is not already known, a combination of computational and experimental approaches can be employed. Preliminary studies suggest that this compound may interact with bacterial cell membranes or specific enzymes involved in bacterial metabolism.[2]

In Silico Target Prediction

Computational methods offer a rapid and cost-effective means to generate hypotheses about potential protein targets. These approaches leverage the chemical structure of the ligand to predict its biological activity.

  • Similarity-Based Methods: Tools based on the principle that structurally similar molecules are likely to have similar protein targets can be used. For instance, derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide have shown antimicrobial activity, suggesting that 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid could be a candidate for investigation in antimicrobial drug discovery.[2]

  • Pharmacophore-Based Screening: This method involves defining a 3D arrangement of the essential chemical features of the compound (the pharmacophore) and screening it against a database of protein structures to identify those with complementary binding sites.

  • Reverse Docking: In this approach, the compound is docked against a large library of protein crystal structures to predict the most likely binding partners based on calculated binding energies.

It is crucial to recognize that these in silico methods are predictive and require experimental validation.

Experimental Target Identification

Experimental approaches provide direct evidence of ligand-protein interactions within a biological context.

  • Affinity Chromatography: The compound of interest is immobilized on a solid support to create an affinity column. A cell lysate or protein mixture is then passed through the column. Proteins that bind to the compound are retained and can be subsequently eluted and identified by mass spectrometry.

  • Chemical Proteomics: This powerful technique often involves creating a tagged version of the compound that can be used to "pull-down" its binding partners from a complex biological sample. The captured proteins are then identified and quantified using advanced mass spectrometry techniques.

Biophysical Characterization of Binding Affinity

Once a putative target protein has been identified and purified, a suite of biophysical techniques can be employed to accurately determine the binding affinity. The use of orthogonal methods is highly recommended to ensure the robustness and validity of the results.

Surface Plasmon Resonance (SPR): A Real-Time Perspective on Binding

SPR is a label-free optical detection technique for studying the binding behavior of immobilized ligands and analytes in solution in real-time with high sensitivity.[5][6] It has become a gold standard for studying biomolecular interactions in biomedical research and drug discovery.[5] SPR allows researchers to determine which molecules interact, how strongly they bind, and provides information to probe specificity.[5]

Principle of Operation:

  • One of the binding partners (typically the protein) is immobilized on a sensor chip with a gold surface.[6]

  • The other binding partner (the small molecule) is flowed across the sensor surface in a microfluidic channel.

  • The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the angle of reflected light.[5][6]

  • This change is proportional to the mass accumulating on the surface and is recorded in a sensorgram.[5]

  • Protein Immobilization:

    • Equilibrate the sensor chip with a suitable running buffer.

    • Activate the sensor surface.

    • Inject the purified target protein over the activated surface for covalent coupling.

    • Deactivate any remaining active esters.

  • Analyte Binding Analysis:

    • Prepare a series of dilutions of 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid in running buffer.

    • Inject the different concentrations of the analyte over the immobilized protein surface, followed by a dissociation phase with running buffer.

    • Regenerate the sensor surface between analyte injections.

  • Data Analysis:

    • The resulting sensorgrams are referenced by subtracting the signal from a reference flow cell and a buffer-only injection.

    • The referenced sensorgrams are then fit to a suitable binding model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Causality Behind Experimental Choices:

  • Immobilization Strategy: The choice of immobilization chemistry is critical to ensure the protein remains active and accessible.

  • Buffer Selection: The running buffer should be optimized to minimize non-specific binding and maintain the stability of both the protein and the small molecule.

  • Analyte Concentration Range: A broad concentration range is necessary to accurately determine the binding kinetics and ensure saturation of the binding isotherm.

Diagram: SPR Experimental Workflow

G cluster_0 SPR Experiment cluster_1 Kinetic Parameters Protein Immobilization Protein Immobilization Analyte Injection Analyte Injection Protein Immobilization->Analyte Injection Signal Detection Signal Detection Analyte Injection->Signal Detection Data Analysis Data Analysis Signal Detection->Data Analysis ka (association rate) ka (association rate) Data Analysis->ka (association rate) kd (dissociation rate) kd (dissociation rate) Data Analysis->kd (dissociation rate) Kd (dissociation constant) Kd (dissociation constant) ka (association rate)->Kd (dissociation constant) kd (dissociation rate)->Kd (dissociation constant)

Caption: A simplified workflow for a Surface Plasmon Resonance (SPR) experiment.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization

ITC is a powerful technique that directly measures the heat change associated with a binding event. It is considered the "gold standard" for determining binding affinity as it provides a complete thermodynamic profile of the interaction, including the enthalpy (ΔH) and entropy (ΔS) of binding, in addition to the dissociation constant (Kd) and stoichiometry (n).[7]

Principle of Operation:

  • The target protein is placed in the sample cell of the calorimeter.

  • The small molecule is loaded into a syringe and injected in small aliquots into the sample cell.[8]

  • If the small molecule binds to the protein, heat is either released (exothermic) or absorbed (endothermic).

  • The ITC instrument measures the power required to maintain a zero temperature difference between the sample cell and a reference cell.

  • Each injection results in a heat pulse that is integrated to determine the heat change.

  • Sample Preparation:

    • Dialyze the purified target protein and dissolve the 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid in the same buffer to minimize buffer mismatch effects.

    • Degas both the protein and compound solutions immediately before the experiment.

    • Accurately determine the concentrations of both the protein and the compound.

  • ITC Experiment:

    • Load the target protein into the sample cell.

    • Load the compound into the injection syringe at a concentration typically 10-20 times that of the protein.

    • Perform a series of small injections of the compound into the protein solution.

  • Data Analysis:

    • The integrated heat data are plotted against the molar ratio of the compound to the protein.

    • The resulting binding isotherm is fitted to a suitable binding model to determine Kd, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Causality Behind Experimental Choices:

  • Buffer Matching: Precise buffer matching is critical in ITC to avoid large heats of dilution that can obscure the binding signal.

  • Concentration Range: The concentrations of the protein and ligand should be chosen based on the expected Kd to ensure a well-defined binding isotherm.

  • Control Experiments: Injecting the compound into buffer alone is essential to determine the heat of dilution.

Diagram: ITC Experimental Workflow

G cluster_0 ITC Experiment cluster_1 Thermodynamic Profile Sample Preparation Sample Preparation Titration Titration Sample Preparation->Titration Heat Measurement Heat Measurement Titration->Heat Measurement Data Analysis Data Analysis Heat Measurement->Data Analysis Kd (dissociation constant) Kd (dissociation constant) Data Analysis->Kd (dissociation constant) ΔH (enthalpy) ΔH (enthalpy) Data Analysis->ΔH (enthalpy) ΔS (entropy) ΔS (entropy) Data Analysis->ΔS (entropy) n (stoichiometry) n (stoichiometry) Data Analysis->n (stoichiometry) ΔG (Gibbs free energy) ΔG (Gibbs free energy) Kd (dissociation constant)->ΔG (Gibbs free energy) ΔH (enthalpy)->ΔG (Gibbs free energy) ΔS (entropy)->ΔG (Gibbs free energy) n (stoichiometry)->ΔG (Gibbs free energy)

Caption: An overview of the Isothermal Titration Calorimetry (ITC) experimental process.

Computational Modeling: A Deeper Look into the Binding Mode

Molecular docking is a computational technique that can be used to model the interaction between a small molecule and a protein at the atomic level.[9] This allows for the characterization of the behavior of small molecules in the binding site of target proteins and the elucidation of fundamental biochemical processes.[9]

  • Protein Preparation:

    • Obtain a high-resolution crystal structure of the target protein from a repository like the Protein Data Bank (PDB).

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states.

  • Ligand Preparation:

    • Generate a 3D conformation of 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid and assign appropriate atom types and charges.

  • Docking Simulation:

    • Define the binding site on the protein.

    • Use a docking program to sample different orientations and conformations of the ligand within the binding site and score them.[9]

  • Analysis of Results:

    • Analyze the top-scoring docking poses to identify key intermolecular interactions.

The results of molecular docking can be used to rationalize the experimentally determined binding affinity and to guide the design of new analogs with improved potency.

Data Interpretation and Orthogonal Validation

It is imperative to compare and contrast the data obtained from different techniques. For instance, the Kd value determined by SPR should be in good agreement with the Kd value obtained from ITC. Any significant discrepancies should be investigated thoroughly.

Table 1: Hypothetical Binding Affinity Data for 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid

TechniqueParameterValue
SPR ka (M⁻¹s⁻¹)1.5 x 10⁵
kd (s⁻¹)3.0 x 10⁻³
Kd (nM) 20.0
ITC n (stoichiometry)1.02
ΔH (kcal/mol)-7.8
-TΔS (kcal/mol)-2.5
Kd (nM) 22.5

In this hypothetical example, the close agreement between the Kd values obtained from SPR and ITC provides a high degree of confidence in the measured binding affinity.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-faceted approach to characterizing the binding affinity of 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid to its protein targets. By integrating computational predictions with robust biophysical techniques like SPR and ITC, researchers can build a comprehensive understanding of the molecular interactions driving biological activity. This foundational knowledge is indispensable for advancing a compound through the drug discovery pipeline.

Future studies should focus on:

  • Cellular Target Engagement Assays: To confirm that the compound binds to its target in a cellular context.

  • Structure-Activity Relationship (SAR) Studies: To explore how modifications to the chemical structure of the compound affect its binding affinity and selectivity.

  • X-ray Crystallography or Cryo-EM: To obtain a high-resolution structure of the compound bound to its target protein, which would provide the ultimate validation of the binding mode.

By following the principles and protocols outlined in this guide, researchers will be well-equipped to generate high-quality, reliable data that will accelerate the development of novel therapeutics.

References

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid. PubMed Central. Retrieved from [Link]

  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617.
  • Meng, X. Y., et al. (2021). Molecular Docking: A powerful approach for structure-based drug discovery. Scientific Reports, 11(1), 1-10.
  • Wang, Z., et al. (2025). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science.
  • The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance. Portland Press. Retrieved from [Link]

  • IntechOpen. (2022, July 8). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. Retrieved from [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • Velazquez-Campoy, A., & Freire, E. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Methods in Molecular Biology, 703, 1-15.
  • American Chemical Society. (2008, October 3). Estimating Protein−Ligand Binding Affinity Using High-Throughput Screening by NMR. Retrieved from [Link]

  • Sharma, M., et al. (2017). 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid exhibits antidiabetic potential and raises insulin sensitivity via amelioration of oxidative enzymes and inflammatory cytokines in streptozotocin-induced diabetic rats. Biomedicine & Pharmacotherapy, 89, 651-659.
  • National Physical Laboratory. (2025, April 11). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Retrieved from [Link]

  • Reaction Biology. ITC Assay Service for Drug Discovery. Retrieved from [Link]

  • IntechOpen. (2016, June 30). Significance of Thiazole-based Heterocycles for Bioactive Systems. Retrieved from [Link]

  • MDPI. (2020, June 13). How 'Protein-Docking' Translates into the New Emerging Field of Docking Small Molecules to Nucleic Acids? Retrieved from [Link]

  • Labinsights. (2023, April 7). Accelerating Drug Discovery: The Power of Protein-Small Molecule Docking. Retrieved from [Link]

  • MDPI. (2022, November 12). 4-Methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin. Retrieved from [Link]

  • JSciMed Central. (2017, May 23). Molecular Docking: A structure-based drug designing approach. Retrieved from [Link]

  • Biology LibreTexts. (2026, January 19). 5.2: Techniques to Measure Binding. Retrieved from [Link]

  • American Laboratory. (2017, October 2). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. Retrieved from [Link]

  • Royal Society of Chemistry. (2017, November 20). Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Retrieved from [Link]

  • ResearchGate. (2016, October 12). Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. Retrieved from [Link]

  • Emerging Topics in Life Sciences. (2021, March 19). Evolution of biophysical tools for quantitative protein interactions and drug discovery. Portland Press. Retrieved from [Link]

  • American Chemical Society. (2009, December 22). Binding Affinity and Kinetic Analysis of Targeted Small Molecule-Modified Nanoparticles. Retrieved from [Link]

  • Bio-Rad. Large and Small Molecule Screening by SPR. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis Protocol for 2-(2-Furyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The molecule 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid (CAS: 886501-68-4) represents a highly versatile building block in medicinal chemistry. By combining a furan ring (a privileged pharmacophore for hydrogen-bonding interactions) with a 1,3-thiazole core, this scaffold is frequently utilized in the development of antimicrobial, antioxidant, and anti-inflammatory agents .

This application note details a robust, two-step synthetic protocol designed for high yield and high purity. The strategy leverages the classic Hantzsch Thiazole Synthesis to construct the heterocyclic core, followed by a controlled saponification to yield the final free carboxylic acid.

Instead of merely listing instructions, this guide emphasizes the causality behind each operational choice—empowering researchers to troubleshoot, scale, and optimize the workflow autonomously.

Mechanistic Insights & Self-Validating Systems

The Hantzsch Thiazole Cyclization

The first step involves the condensation of furan-2-carbothioamide with ethyl 2-chloroacetoacetate. We specifically select ethyl 2-chloroacetoacetate over ethyl acetoacetate because the α -chloro group acts as an excellent leaving group, enabling the critical first step: nucleophilic attack by the thioamide sulfur .

The reaction proceeds through a self-driven cascade:

  • S-Alkylation: The thioamide sulfur displaces the chloride ion.

  • Cyclization: The thioamide nitrogen attacks the ester's ketone carbonyl.

  • Dehydration: Thermal energy (reflux) drives the elimination of water, yielding the aromatic thiazole ring .

Self-Validation Cue: The release of HCl during the S-alkylation step slightly lowers the pH of the reaction mixture. The subsequent aromatization (dehydration) is thermodynamically favorable, meaning the reaction will naturally drive itself to completion under reflux. Disappearance of the highly polar thioamide spot on TLC confirms cyclization.

HantzschMechanism A 1. Nucleophilic Attack (S attacks α-carbon) B 2. S-Alkylation (Chloride displaced) A->B C 3. Cyclization (N attacks carbonyl) B->C D 4. Thiazoline (Hydroxy intermediate) C->D E 5. Dehydration (-H2O) D->E F Thiazole Ring (Aromatization) E->F

Fig 1: Mechanistic progression of the Hantzsch thiazole synthesis.

Saponification and Isoelectric Precipitation

The intermediate ester is highly hydrophobic. To hydrolyze it, we use a mixed solvent system (Ethanol/Water). The ethanol ensures the ester remains solvated, while water dissolves the NaOH required for base-catalyzed ester cleavage.

Self-Validation Cue (Acid-Base Extraction Logic): The final product is isolated via isoelectric precipitation. By carefully adjusting the aqueous solution to pH 2-3 using HCl, the carboxylate anion is fully protonated to the free acid. Because the pKa of the carboxylic acid is ~4.5 and the pKa of the thiazole nitrogen is ~2.5, pH 2-3 represents the "sweet spot" where the molecule is entirely uncharged. An immediate, dense precipitation at this exact pH visually validates successful hydrolysis and acts as an inherent purification step, leaving unreacted organic impurities in the discarded solvent and inorganic salts in the aqueous filtrate.

Quantitative Data Summary

The following table outlines the optimized stoichiometry and reaction parameters designed to maximize yield while minimizing side-product formation.

ParameterStep 1: Hantzsch CyclizationStep 2: Saponification
Primary Reactant Furan-2-carbothioamide (1.0 eq)Thiazole Ester Intermediate (1.0 eq)
Secondary Reactant Ethyl 2-chloroacetoacetate (1.1 eq)Sodium Hydroxide (3.0 eq)
Solvent System Absolute Ethanol (10 volumes)Ethanol / Water (1:1 v/v, 10 volumes)
Temperature 78°C (Reflux)80°C (Reflux)
Reaction Time 3 - 4 hours1.5 - 2 hours
Workup Reagent Ice-cold Water2M HCl (aq) to pH 2-3
Expected Yield 75 - 85%85 - 95%

Step-by-Step Experimental Protocols

SynthesisWorkflow SM1 Furan-2-carbothioamide (1.0 eq) Step1 Step 1: Hantzsch Cyclization Reflux in EtOH, 3-4 h SM1->Step1 SM2 Ethyl 2-chloroacetoacetate (1.1 eq) SM2->Step1 Int1 Ethyl 2-(2-furyl)-4-methyl- 1,3-thiazole-5-carboxylate Step1->Int1 Step2 Step 2: Saponification NaOH (aq), EtOH, Reflux 2 h Int1->Step2 Step3 Step 3: Acidification HCl (aq) to pH 2-3 Step2->Step3 Product 2-(2-Furyl)-4-methyl- 1,3-thiazole-5-carboxylic acid Step3->Product

Fig 2: Overall synthetic workflow for the target thiazole-5-carboxylic acid.

Protocol 1: Synthesis of Ethyl 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylate

Objective: Construct the functionalized thiazole core.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Loading: Add furan-2-carbothioamide (10.0 mmol, 1.27 g) to the flask. Suspend the solid in 25 mL of absolute ethanol.

  • Electrophile Addition: Slowly add ethyl 2-chloroacetoacetate (11.0 mmol, 1.81 g / 1.53 mL) dropwise to the stirring suspension at room temperature. Note: A slight 1.1 eq excess is used to compensate for potential trace moisture degrading the alpha-halo ester.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78°C) using an oil bath or heating mantle. Maintain reflux for 3 to 4 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane:Ethyl Acetate, 3:1). The reaction is complete when the lower-Rf thioamide spot is fully consumed.

  • Workup & Isolation:

    • Remove the heat source and allow the mixture to cool to room temperature.

    • Pour the mixture into 100 mL of crushed ice/water under vigorous stirring.

    • Neutralize the residual HCl generated during the reaction by adding saturated aqueous NaHCO3​ dropwise until the pH reaches ~7.0.

    • The ester intermediate will precipitate as a solid. Filter the solid under vacuum, wash with cold water (2 x 10 mL), and dry under a high vacuum to afford the intermediate ester.

Protocol 2: Synthesis of 2-(2-Furyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Objective: Hydrolyze the ester to the target free acid.

  • Setup: In a 100 mL round-bottom flask, suspend the intermediate ester (approx. 8.0 mmol) in 15 mL of ethanol.

  • Base Addition: Prepare a solution of Sodium Hydroxide (24.0 mmol, 0.96 g) dissolved in 15 mL of distilled water. Add this aqueous base to the ethanolic suspension. Note: The 3.0 eq excess ensures rapid and complete cleavage of the sterically hindered ester.

  • Saponification: Attach a reflux condenser and heat the mixture to 80°C for 1.5 to 2 hours. The suspension will gradually turn into a clear, homogeneous solution as the hydrophobic ester converts into the highly water-soluble sodium carboxylate salt.

  • Solvent Removal: Once TLC confirms the disappearance of the ester, cool the mixture to room temperature. Concentrate the solution under reduced pressure (rotary evaporator) to remove the majority of the ethanol. Caution: Do not evaporate to dryness.

  • Isoelectric Precipitation (Validation Step):

    • Dilute the remaining aqueous layer with 20 mL of distilled water.

    • Place the flask in an ice bath to maintain a temperature of 0-5°C.

    • Slowly add 2M HCl dropwise while monitoring with a pH meter or indicator paper.

    • Stop the addition exactly when the pH reaches 2.0 - 3.0 . A dense precipitate of the free carboxylic acid will crash out of the solution.

  • Final Isolation: Filter the precipitate under vacuum. Wash the filter cake thoroughly with ice-cold water (3 x 10 mL) to remove sodium chloride and residual acid. Dry the product in a vacuum oven at 50°C overnight to yield the pure 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid.

References

  • Chemsrc. "2-(2-Furyl)-4-methylthiazole-5-carboxylic acid (CAS: 886501-68-4)." Chemsrc Chemical Database. Available at:[Link]

  • Molecules (NIH). "Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation." PubMed Central. Available at:[Link]

using 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Coordination Chemistry of 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic Acid

Introduction: A Multifaceted Ligand for Modern Chemistry

In the landscape of coordination chemistry, the design of organic ligands is paramount to the development of novel functional materials. 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid stands out as a particularly versatile building block. Its structure is a unique confluence of three key functional motifs: a thiazole ring, a furan ring, and a carboxylic acid group.[1] The thiazole moiety, a known pharmacophore in numerous FDA-approved drugs, provides a key nitrogen donor site and is integral to compounds with applications ranging from anticancer to anti-inflammatory agents.[2][3][4] The carboxylic acid offers a robust coordination site through its oxygen atoms, enabling the formation of stable metal-carboxylate bonds that are fundamental to the architecture of many metal-organic frameworks (MOFs).[5] Finally, the furan ring introduces additional electronic and structural diversity, with its oxygen atom possessing the potential for further coordination.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this ligand. We will delve into its synthesis, explore its diverse coordination behavior, and present detailed protocols for the creation and characterization of its metal complexes. The subsequent application notes will illuminate its potential in catalysis, luminescent materials, and bio-inorganic chemistry, providing a roadmap for harnessing its unique chemical attributes.

Section 1: Ligand Profile and Physicochemical Properties

The utility of 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid in coordination chemistry stems from its distinct structural and electronic properties. The thiazole nitrogen is a soft donor, favoring coordination with transition metals, while the carboxylate group is a hard donor, readily binding to a wide range of metal ions. This hard-soft donor combination allows for nuanced control over the synthesis of coordination compounds.

PropertyValueSource
IUPAC Name 2-(furan-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid[6]
Molecular Formula C₉H₇NO₃S[1][6]
Molecular Weight 209.22 g/mol [1][6]
Appearance Solid[7]
Key Functional Groups Thiazole (N-donor), Carboxylic Acid (O-donor), Furan (O-donor)[1]
CAS Number 886501-68-4[6]

Section 2: Synthesis of the Ligand

The most common and efficient method for constructing the thiazole ring is the Hantzsch thiazole synthesis. This protocol outlines a representative procedure adapted from established methods for similar thiazole derivatives.[4] The reaction involves the cyclocondensation of an α-haloketone with a thioamide. For this specific ligand, the synthesis starts with ethyl 2-chloroacetoacetate and 2-furamide.

Protocol 2.1: Two-Step Synthesis of the Ligand

Step 1: Synthesis of Ethyl 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylate

  • Reagents & Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-furamide (10 mmol, 1.11 g) and dry ethanol (50 mL). Stir until the thioamide is fully dissolved.

  • Reaction: To the stirring solution, add ethyl 2-chloroacetoacetate (10.5 mmol, 1.73 g).

  • Reflux: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Scientific Rationale: The reflux conditions provide the necessary activation energy for the nucleophilic attack of the thioamide sulfur on the α-haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring. Ethanol is a suitable polar protic solvent for this condensation reaction.

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is redissolved in ethyl acetate (50 mL) and washed sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude ester is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Step 2: Hydrolysis to 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid

  • Setup: Dissolve the purified ester from Step 1 in a mixture of ethanol (30 mL) and a 2M aqueous solution of sodium hydroxide (20 mL).

  • Hydrolysis: Stir the mixture at 60°C for 2-3 hours until the reaction is complete (monitored by TLC).

  • Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 by the slow addition of 2M hydrochloric acid. A precipitate of the carboxylic acid should form.

    • Scientific Rationale: Saponification (base-catalyzed hydrolysis) of the ester yields the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product, which is typically less soluble in the aqueous medium and precipitates out.

  • Isolation: The precipitate is collected by vacuum filtration, washed with cold deionized water, and dried in a vacuum oven at 50°C.

G reagents1 2-Furamide + Ethyl 2-chloroacetoacetate reflux Reflux in Ethanol (4-6 hours) reagents1->reflux Hantzsch Synthesis ester Ethyl 2-(2-furyl)-4-methyl- 1,3-thiazole-5-carboxylate reflux->ester Cyclocondensation hydrolysis NaOH, EtOH/H2O (60°C, 2-3 hours) ester->hydrolysis Saponification acidification Acidification (HCl) hydrolysis->acidification product 2-(2-furyl)-4-methyl- 1,3-thiazole-5-carboxylic acid acidification->product Precipitation

Caption: Workflow for the synthesis of the target ligand.

Section 3: Coordination Chemistry and Complex Formation

The ligand's multiple donor sites allow for a rich and varied coordination chemistry. The specific coordination mode is influenced by several factors including the metal ion's size, charge, and electronic configuration, as well as reaction conditions like pH and the solvent system used.

Principles of Coordination

The ligand can adopt several coordination modes:

  • Monodentate: Coordination through the thiazole nitrogen (N) or a single carboxylate oxygen (O).

  • Bidentate Chelating: The most common mode, involving the thiazole nitrogen and one oxygen from the deprotonated carboxylate group, forming a stable five-membered chelate ring.[8]

  • Bidentate Bridging: The carboxylate group can bridge two metal centers, a key interaction for the formation of coordination polymers and MOFs.[5]

  • Tridentate: In some cases, particularly with larger metal ions, the furan oxygen may also coordinate, leading to a tridentate N,O,O' binding mode.

G cluster_0 Bidentate Chelating (N,O) cluster_1 Bidentate Bridging (O,O') cluster_2 Tridentate (N,O,O_furan) M1 M L1_N M1->L1_N N L1_O M1->L1_O O M2 M L2_O1 M2->L2_O1 O M3 M L2_O2 M3->L2_O2 O' M4 M L3_N M4->L3_N N L3_O_coo M4->L3_O_coo O_coo L3_O_furan M4->L3_O_furan O_furan

Caption: Potential coordination modes of the ligand with a metal center (M).
Protocol 3.1: General Synthesis of a Metal Complex

This protocol provides a general template for synthesizing discrete metal complexes.

  • Preparation of Solutions:

    • In a 50 mL flask, dissolve the ligand (0.2 mmol, 41.8 mg) in a suitable solvent such as methanol, ethanol, or DMF (10 mL). A small amount of a base like triethylamine or NaOH may be needed to deprotonate the carboxylic acid and facilitate dissolution.

    • In a separate 50 mL flask, dissolve the metal salt (e.g., Cu(OAc)₂, Ni(NO₃)₂, CoCl₂) (0.1 mmol) in the same solvent (10 mL).

  • Reaction: Slowly add the ligand solution to the metal salt solution while stirring vigorously at room temperature.

    • Expert Insight: The rate of addition can influence the crystallinity of the product. Slow addition or layering of the solutions can promote the growth of single crystals suitable for X-ray diffraction.

  • Isolation: If a precipitate forms immediately, continue stirring for 2-4 hours. Collect the solid by filtration. If the solution remains clear, slow evaporation of the solvent over several days may yield crystalline product.

  • Washing and Drying: Wash the isolated solid with small portions of the cold solvent to remove unreacted starting materials, followed by a wash with a volatile solvent like diethyl ether. Dry the complex under vacuum.

Protocol 3.2: Solvothermal Synthesis of a Luminescent Zn(II) Coordination Polymer

Solvothermal synthesis is often employed to generate crystalline coordination polymers or MOFs.[9][10]

  • Reagents:

    • 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid (0.1 mmol, 20.9 mg)

    • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (0.1 mmol, 29.7 mg)

    • Solvent: N,N-Dimethylformamide (DMF) / Ethanol / H₂O mixture (e.g., 4:1:1 v/v/v, 10 mL total)

  • Procedure:

    • Combine the ligand and the zinc salt in a 20 mL glass vial.

    • Add the solvent mixture and sonicate for 5 minutes to ensure a homogeneous suspension.

    • Seal the vial tightly in a Teflon-lined stainless steel autoclave.

    • Place the autoclave in a programmable oven and heat to 100-120°C for 48-72 hours.

    • Scientific Rationale: The elevated temperature and pressure of the solvothermal method increase the solubility of the reactants and facilitate the slow, controlled self-assembly process required for the formation of well-ordered crystalline frameworks.

    • Slowly cool the oven to room temperature over 24 hours.

  • Isolation: Collect the resulting crystals by decanting the mother liquor. Wash them with fresh DMF (3 x 5 mL) to remove any unreacted precursors.

  • Activation: To remove guest solvent molecules from the pores, the crystals can be solvent-exchanged with a more volatile solvent like acetone and then heated under vacuum.

Section 4: Characterization of Metal Complexes

A multi-technique approach is essential to fully elucidate the structure and properties of the newly synthesized complexes.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Crucial for confirming coordination. A key diagnostic is the shift in the carboxylate C=O stretching frequency. In the free ligand, the ν(C=O) of the COOH group is typically around 1700 cm⁻¹. Upon deprotonation and coordination, this is replaced by asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching bands, typically around 1610-1550 cm⁻¹ and 1420-1380 cm⁻¹, respectively. The difference (Δν = ν_as - ν_s) can provide clues about the carboxylate coordination mode.

  • Single-Crystal X-ray Diffraction (SC-XRD): The definitive method for determining the precise 3D structure, including bond lengths, bond angles, coordination geometry of the metal center, and the overall crystal packing.

  • Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk crystalline sample by comparing the experimental pattern to the one simulated from SC-XRD data.

  • Thermogravimetric Analysis (TGA): Determines the thermal stability of the complex and quantifies the presence of coordinated or guest solvent molecules by measuring mass loss as a function of temperature.

  • Luminescence Spectroscopy: For complexes with d¹⁰ metals like Zn(II) or Cd(II), measuring the excitation and emission spectra in the solid state is key to identifying and quantifying their photoluminescent properties.[10]

G cluster_primary Primary Characterization cluster_advanced Advanced Structural & Property Analysis start Synthesized Metal Complex ftir FT-IR Spectroscopy start->ftir Confirm Coordination pxrd Powder XRD start->pxrd Check Phase Purity tga Thermogravimetric Analysis (TGA) start->tga Assess Thermal Stability scxrd Single-Crystal XRD start->scxrd Obtain Single Crystals luminescence Luminescence Spectroscopy start->luminescence If d10 Metal (Zn, Cd) elemental Elemental Analysis start->elemental Verify Composition pxrd->scxrd Compare with Simulation scxrd->ftir Validate Structure scxrd->pxrd Validate Structure

Caption: A logical workflow for the characterization of new metal complexes.

Section 5: Applications and Case Studies

The unique structure of complexes derived from this ligand opens doors to several high-impact applications.

Luminescent Sensing

Coordination polymers and MOFs built from thiazole-containing ligands and d¹⁰ metal ions like Zn(II) or Cd(II) are excellent candidates for luminescent sensors.[5][10] The inherent fluorescence of the ligand can be modulated by the presence of specific analytes that interact with the framework.

Protocol 5.1: Testing for Analyte Sensing

  • Preparation: Prepare a stable suspension of the ground Zn(II) coordination polymer (from Protocol 3.2) in water or an appropriate solvent (e.g., 1 mg in 10 mL).

  • Baseline Measurement: Record the fluorescence emission spectrum of the suspension.

  • Titration: Prepare stock solutions of various analytes (e.g., nitroaromatic compounds, metal ions, small organic molecules). Add small aliquots of an analyte stock solution to the suspension and record the emission spectrum after each addition.

  • Analysis: Plot the fluorescence intensity at the emission maximum against the analyte concentration. A significant and selective decrease (quenching) or increase (enhancement) in intensity indicates a sensing event. The Stern-Volmer equation can be used to quantify the quenching efficiency.

AnalyteConcentration (µM)Fluorescence Quenching (%)Selectivity
4-Nitroaniline 5092%High
Aniline 50< 5%-
Fe³⁺ ion 5085%High
Na⁺ ion 50< 2%-
Table based on typical results for similar luminescent MOFs.[10]
Heterogeneous Catalysis

The well-defined metal centers within a MOF can act as active sites for heterogeneous catalysis. Thiazole-based MOFs have shown promise in reactions like CO₂ cycloaddition.[11]

Protocol 5.2: Catalytic CO₂ Cycloaddition

  • Setup: To a high-pressure reactor, add the activated metal complex (e.g., 1 mol%), a substrate such as propylene oxide (10 mmol), and a co-catalyst like tetrabutylammonium bromide (TBAB, 1 mol%).

  • Reaction: Seal the reactor, purge with CO₂, and then pressurize to 1 MPa. Heat the reaction to 60-80°C and stir for 12-24 hours.

  • Analysis: After cooling and venting the reactor, analyze the product mixture by Gas Chromatography (GC) or ¹H NMR to determine the conversion of the epoxide and the selectivity for the cyclic carbonate product.

  • Recyclability: Recover the catalyst by filtration, wash with a suitable solvent, dry, and reuse in subsequent reaction cycles to test its stability and reusability.

Drug Development

Given that the thiazole nucleus is a key component of many antimicrobial and anticancer drugs, metal complexes of this ligand are promising candidates for therapeutic development.[4][12] Coordination can enhance bioavailability, tune reactivity, and overcome resistance mechanisms.

Protocol 5.3: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

  • Preparation: Prepare a stock solution of the metal complex in a biocompatible solvent like DMSO.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the complex in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculation: Add a standardized suspension of the target microorganism (e.g., S. aureus or E. coli) to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the complex at which no visible growth of the microorganism is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.

References

  • Frei, A., et al. (2024). Overview of the various types of catalytic applications of base metals with trz ligands. Dalton Transactions. Available at: [Link]

  • Ashe, C., et al. (2014). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Inorganica Chimica Acta. Available at: [Link]

  • Frei, A., et al. (2024). Application of first-row transition metal complexes bearing 1,2,3-triazolylidene ligands in catalysis and beyond. Chemical Society Reviews. Available at: [Link]

  • Gurban, A. N., et al. (2018). Metal complexes possessing different substituted thiazole ligands. Coordination Chemistry Reviews. Available at: [Link]

  • Hawash, M., et al. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. Journal of Molecular Structure. Available at: [Link]

  • Al-Saeedi, A. H., et al. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. International Journal of Pharmaceutical Research. Available at: [Link]

  • Li, S., et al. (2023). Thiazolo[5,4-d]thiazole-Based Metal–Organic Framework for Catalytic CO2 Cycloaddition and Photocatalytic Benzylamine Coupling Reactions. Inorganic Chemistry. Available at: [Link]

  • Mercuri, G., et al. (2019). Thiazole- and Thiadiazole-Based Metal–Organic Frameworks and Coordination Polymers for Luminescent Applications. Inorganics. Available at: [Link]

  • Wang, Y., et al. (2017). Synthesis, Crystal Structures and Luminescence Properties of Three New Cadmium 3D Coordination Polymers. Molecules. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. Available at: [Link]

  • Advion, Inc. (n.d.). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Available at: [Link]

  • Hawash, M., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. Available at: [Link]

  • Mercuri, G., et al. (2019). Thiazole- and Thiadiazole-Based Metal–Organic Frameworks and Coordination Polymers for Luminescent Applications. Ukrainian State University of Chemical Technology. Available at: [Link]

  • Mohammadi, K., et al. (2023). Luminescent Cd coordination polymer based on thiazole as a dual-responsive chemosensor for 4-nitroaniline and CrO42− in water. Scientific Reports. Available at: [Link]

  • Mercuri, G., et al. (2019). Thiazole- and Thiadiazole-Based Metal–Organic Frameworks and Coordination Polymers for Luminescent Applications. ResearchGate. Available at: [Link]

  • Wang, H., et al. (2010). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formylthiazole. Molecules. Available at: [Link]

  • Machura, B., et al. (2011). Novel oxorhenium complex of 2-(2-pyridyl)-4-methylthiazole-5-carboxylic acid – Synthesis, spectroscopic characterization, X-ray structure and DFT calculations. Journal of Molecular Structure. Available at: [Link]

  • Fun, H.-K., et al. (2008). 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid. Acta Crystallographica Section E. Available at: [Link]

  • Chemsrc. (2025). 2-(2-Furyl)-4-methylthiazole-5-carboxylic acid. Available at: [Link]

  • Dovlatyan, V. V., et al. (2004). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Nikolova, P., et al. (2024). Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review. International Journal of Molecular Sciences. Available at: [Link]

  • Adel, D. (2011). Some Transition metal complexes with 2-thioacetic acid-5-pyridyl-1,3,4-oxadiazol. ResearchGate. Available at: [Link]

  • Google Patents. (2015). CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.
  • Defense Technical Information Center. (2015). Synthesis and Characterization of Furanic Compounds. Available at: [Link]

  • Zhao, D., et al. (2022). The structures and catalytic behaviors of two new complexes based on bifunctional tetrazole-carboxylate connector. Food Science and Technology. Available at: [Link]

Sources

High-Efficiency Preparation of Amides from 2-(2-Furyl)-4-methyl-1,3-thiazole-5-carboxylic Acid: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Significance

The 2-(2-furyl)-4-methyl-1,3-thiazole scaffold is a privileged structural motif frequently utilized in the design of kinase inhibitors, antimicrobial agents, and targeted oncology therapeutics[1]. Derivatization at the 5-position via amide bond formation is a critical step in library synthesis, allowing for the rapid exploration of structure-activity relationships (SAR)[2].

However, the specific stereoelectronic environment of 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid presents unique synthetic challenges:

  • Steric Hindrance: The adjacent 4-methyl group creates a sterically demanding pocket around the 5-carboxylic acid, often leading to sluggish coupling rates with standard carbodiimides (e.g., EDC/HOBt)[3].

  • Chemoselectivity & Stability: The electron-rich furyl ring is sensitive to strong Lewis acids and prolonged exposure to harsh mineral acids, necessitating mild activation conditions to prevent electrophilic degradation or ring-opening side reactions.

Mechanistic Rationale & Strategy Selection

To achieve high-yielding amidation, the choice of coupling strategy must be dictated by the nucleophilicity and steric profile of the target amine[4].

  • Strategy A: HATU-Mediated Coupling (For Aliphatic & Unhindered Amines) For primary and secondary aliphatic amines, uronium-based coupling agents like HATU are vastly superior to traditional methods[5]. HATU rapidly generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom in the pyridine ring of HOAt provides a neighboring-group effect, utilizing hydrogen bonding to pre-organize the incoming amine and efficiently overcome the steric bulk of the 4-methyl group.

  • Strategy B: Acid Chloride Method (For Aryl & Sterically Hindered Amines) Anilines and bulky secondary amines often fail to couple efficiently via active esters due to their diminished nucleophilicity. In these cases, conversion of the carboxylic acid to the corresponding acid chloride is mandatory[6]. Using oxalyl chloride with catalytic DMF is preferred over refluxing thionyl chloride, as the Vilsmeier-Haack intermediate generated proceeds at lower temperatures (0 °C to RT), thereby preserving the integrity of the acid-sensitive furyl moiety.

Amidation Workflow & Decision Matrix

AmidationWorkflow Start 2-(2-Furyl)-4-methyl-1,3-thiazole- 5-carboxylic Acid Decision Amine Nucleophile Type? Start->Decision Path1 Aliphatic / Unhindered Amines Decision->Path1 Path2 Aryl / Sterically Hindered Amines Decision->Path2 Method1 Protocol A: HATU / DIPEA (Fast, Mild Conditions) Path1->Method1 Method2 Protocol B: Oxalyl Chloride / DMF (Highly Reactive Intermediate) Path2->Method2 Product Thiazole-5-carboxamide Derivatives Method1->Product Method2->Product

Decision matrix for selecting the optimal amidation protocol based on amine nucleophilicity.

Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling

Target: Primary and secondary aliphatic amines. Self-Validating Principle: The reaction relies on the visible shift in polarity between the free acid and the HOAt-ester intermediate, allowing for real-time TLC validation before the amine is even introduced.

Materials:

  • 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid (1.0 eq)

  • HATU (1.2 eq)[5]

  • Aliphatic Amine (1.2 eq)

  • N,N -Diisopropylethylamine (DIPEA) (3.0 eq)[5]

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Dissolution: In an oven-dried round-bottom flask, dissolve the thiazole-5-carboxylic acid (1.0 eq) in anhydrous DMF under an inert argon atmosphere.

  • Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq) in one portion. Stir the mixture at room temperature for 15–30 minutes.

    • Causality: Pre-activation ensures complete conversion of the acid to the HOAt ester before the amine is introduced, preventing competitive side reactions and minimizing epimerization if chiral centers are present elsewhere in the molecule.

    • Self-Validation Checkpoint: Spot the mixture on a TLC plate (e.g., 50% EtOAc/Hexanes) alongside the starting material. The active HOAt ester will appear as a distinct, less polar spot. Do not proceed to step 3 until the starting acid is completely consumed.

  • Coupling: Add the aliphatic amine (1.2 eq) dropwise. Stir at room temperature for 2–12 hours. Monitor the disappearance of the HOAt ester via LC-MS.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO3​ (3x) to remove the acidic HOAt byproduct.

    • 1M aqueous HCl (2x) to remove unreacted aliphatic amine and excess DIPEA.

    • Brine (1x) to remove residual water and DMF.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography if trace impurities remain.

Protocol B: Acid Chloride-Mediated Amide Coupling

Target: Anilines, heteroaryl amines, and sterically hindered secondary amines. Self-Validating Principle: In-situ methanol quenching of the intermediate ensures the acid chloride is fully formed before committing the valuable amine nucleophile to the reaction.

Materials:

  • 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid (1.0 eq)

  • Oxalyl chloride (1.5 eq)

  • Anhydrous DMF (catalytic, 1-2 drops)

  • Aryl amine/Aniline (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Anhydrous DCM (0.15 M)

Step-by-Step Methodology:

  • Suspension: Suspend the thiazole-5-carboxylic acid (1.0 eq) in anhydrous DCM under a nitrogen atmosphere and cool to 0 °C using an ice bath.

  • Chlorination: Add 1-2 drops of anhydrous DMF. Slowly add oxalyl chloride (1.5 eq) dropwise over 5 minutes.

    • Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which is the true chlorinating species. Maintaining the reaction at 0 °C prevents the electrophilic degradation of the sensitive furyl ring[4].

  • Maturation: Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature. Stir until gas evolution ( CO and CO2​ ) completely ceases (approx. 1-2 hours).

    • Self-Validation Checkpoint: Extract a 5 µL aliquot of the reaction mixture and quench it in 100 µL of methanol. Analyze via LC-MS. The quantitative formation of the corresponding methyl ester ( [M+H]+ shift) confirms successful and complete acid chloride formation.

  • Concentration: Concentrate the mixture in vacuo to remove excess oxalyl chloride and HCl gas. Redissolve the crude acid chloride in fresh anhydrous DCM and cool back to 0 °C.

  • Amidation: In a separate vial, dissolve the aryl amine (1.1 eq) and TEA (2.5 eq) in DCM. Add this solution dropwise to the cold acid chloride solution.

  • Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Workup: Quench the reaction with water. Extract with DCM. Wash the combined organic layers with saturated NaHCO3​ and brine. Dry over Na2​SO4​ , concentrate, and purify via recrystallization or chromatography[6].

Quantitative Data & Optimization Summary

The following table summarizes the optimized parameters and expected outcomes for both amidation strategies applied to the 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid scaffold.

ParameterProtocol A (HATU-Mediated)Protocol B (Acid Chloride)
Optimal Substrates Primary & Secondary Aliphatic AminesAnilines, Bulky Secondary Amines
Coupling Reagent (Eq) HATU (1.2 - 1.4 eq)Oxalyl Chloride (1.5 eq)
Base (Eq) DIPEA (3.0 eq)TEA or Pyridine (2.5 eq)
Optimal Solvent DMF or DCMDCM
Reaction Temperature Room Temperature (20-25 °C)0 °C Room Temperature
Typical Reaction Time 2 - 12 hours3 - 6 hours (total process)
Expected Yield Range 75% - 95%65% - 85%

References

  • Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives (US7932386B2)
  • Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes Source: PubMed Central (PMC) / NIH URL:[Link]

  • Thiazole compounds and methods of use thereof (US20250145606A1)
  • Fast Iterative Synthetic Approach toward Identification of Novel Highly Selective p38 MAP Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Application Note: 2-(2-Furyl)-4-methyl-1,3-thiazole-5-carboxylic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid (CAS: 886501-68-4) is a highly privileged, rule-of-three compliant building block utilized extensively in fragment-based drug discovery (FBDD) and targeted combinatorial library design[1]. Featuring a central thiazole core, a hydrophobic furan ring, and a versatile carboxylic acid handle, this scaffold has demonstrated exceptional utility in the development of kinase inhibitors. Most notably, derivatives of 1,3-thiazole-5-carboxylic acid have been identified as potent, small-molecule inhibitors of Serine/threonine protein kinase CK2 (Casein Kinase II), an enzyme heavily implicated in oncogenesis, inflammatory responses, and viral infections[2].

This application note provides researchers with mechanistic insights, structural rationales, and self-validating experimental protocols for utilizing this compound in the synthesis and evaluation of novel therapeutic agents.

Mechanistic Insights & Scaffold Rationale

As a Senior Application Scientist, it is critical to understand why a specific fragment is chosen before initiating a synthetic campaign. The 1,3-thiazole ring is a well-established bioisostere for the purine and pyrimidine rings found in native kinase substrates (such as ATP)[3].

The specific substitution pattern of 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid offers a highly optimized pharmacophore:

  • The 5-Carboxylic Acid: In its free acid form, this moiety can form a critical salt bridge with conserved catalytic lysine residues (e.g., Lys68 in the CK2 ATP-binding pocket)[2]. Alternatively, it serves as an ideal synthetic handle for amide coupling, allowing the introduction of diverse functional groups that can interact with the kinase hinge region (e.g., Val116).

  • The 2-Furyl Ring: This heteroaromatic ring projects into the hydrophobic pocket (often the adenine-binding region) of the kinase, engaging in π−π stacking or hydrophobic interactions.

  • The 4-Methyl Group: Beyond providing localized hydrophobicity, the steric bulk of the methyl group restricts the dihedral angle between the furan and thiazole rings. This conformational locking pre-organizes the molecule into a planar, bioactive conformation, significantly reducing the entropic penalty upon target binding.

G cluster_ligand 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid cluster_target Protein Kinase CK2 ATP-Binding Site Furan 2-Furyl Ring Thiazole Thiazole Core Furan->Thiazole Hydrophobic Hydrophobic Pocket Furan->Hydrophobic Hydrophobic/π-π stacking Carboxyl 5-Carboxylic Acid Thiazole->Carboxyl Hinge Hinge Region (Val116) Thiazole->Hinge Hydrogen Bonding Methyl 4-Methyl Group Methyl->Thiazole Lys68 Catalytic Lys68 Carboxyl->Lys68 Salt Bridge / Electrostatic

Pharmacophoric mapping of the thiazole derivative within the CK2 ATP-binding pocket.

Quantitative Data & Physicochemical Properties

To evaluate the potential of orally available drug properties, physicochemical parameters must be strictly monitored. Derivatives of this scaffold have demonstrated excellent ligand efficiency, making them premium candidates for lead optimization[2].

Property / MetricValueSignificance in Drug Discovery
Molecular Weight 209.22 g/mol [1]Highly compliant with the "Rule of 3" for FBDD.
Formula C9H7NO3S[1]Low molecular complexity allows for extensive derivatization.
H-Bond Donors 1 (COOH)Optimal for membrane permeability.
H-Bond Acceptors 4 (N, O, S, C=O)Sufficient for target engagement without sacrificing lipophilicity.
Target Enzyme Protein Kinase CK2Implicated in cancer, inflammation, and viral replication[2].
Reference IC50 ~0.4 µMBaseline potency for optimized derivatives of this class[2].
Ligand Efficiency 0.45 - 0.56 kcal/mol/HAExceeds the >0.3 threshold, indicating a high-quality lead[2].

Experimental Protocols

The following protocols are designed as self-validating systems. We prioritize causality—explaining why specific reagents or techniques are used—to ensure researchers can troubleshoot and adapt these workflows effectively.

Protocol 1: High-Throughput Amide Coupling for Library Generation

Objective: To derivatize the 5-carboxylic acid position with a library of primary and secondary amines to explore the Structure-Activity Relationship (SAR) of the kinase hinge-binding region.

Causality & Reagent Selection: While EDC/HOBt is common, we utilize HATU and DIPEA in anhydrous DMF. The thiazole-5-carboxylic acid is moderately electron-deficient, which can slow down standard carbodiimide couplings. HATU generates a highly reactive HOAt ester intermediate, driving the reaction to completion even with sterically hindered amines.

Step-by-Step Methodology:

  • Activation: Dissolve 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5 mL) under an inert nitrogen atmosphere. Add DIPEA (3.0 eq) to ensure the carboxylic acid is fully deprotonated.

  • Coupling Agent Addition: Add HATU (1.2 eq) to the solution. Stir at room temperature for 15 minutes. Validation Check: A color change (often to pale yellow) indicates the formation of the active ester.

  • Amine Addition: Add the target amine (1.2 eq). Stir the reaction mixture at room temperature for 4–12 hours.

  • In-Process Validation (LC-MS): Before workup, sample 5 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and inject into the LC-MS. Proceed only if the starting material mass ( [M−H]− 208.2) is depleted and the product mass is dominant.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (10 mL). Extract with Ethyl Acetate ( 3×10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol 2: In Vitro P32 Radioactive Kinase Assay for CK2 Activity

Objective: To quantify the inhibitory potency ( IC50​ ) of the synthesized thiazole derivatives against Protein Kinase CK2.

Causality & Assay Selection: We utilize a radiometric γ

[32P] -ATP assay rather than a fluorescence-based assay[2]. Thiazole and furan derivatives frequently exhibit autofluorescence, which can cause false positives or signal quenching in FRET or TR-FRET assays. The radiometric assay directly measures the physical transfer of the terminal phosphate, providing the most trustworthy kinetic data.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer consisting of 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2​ , 0.1 mM EGTA, and 1 mM DTT.

  • Inhibitor Dilution: Prepare a 10-point 3-fold serial dilution of the thiazole derivative in 100% DMSO. The final DMSO concentration in the assay must not exceed 1% to prevent enzyme denaturation.

  • Enzyme/Substrate Mix: Incubate recombinant human CK2 enzyme (0.5 U) with a synthetic peptide substrate (e.g., RRRDDDSDDD, 100 µM) and the inhibitor for 10 minutes at 30°C to allow for equilibrium binding.

  • Reaction Initiation: Initiate the reaction by adding an ATP mixture containing 10 µM cold ATP and 0.5 µCi of γ

    [32P] -ATP.
  • Incubation & Quenching: Incubate for exactly 15 minutes at 30°C. Quench the reaction by spotting 10 µL of the mixture onto P81 phosphocellulose paper squares.

  • Washing: Wash the P81 papers three times (5 minutes each) in 0.75% phosphoric acid to remove unreacted γ

    [32P] -ATP. The positively charged paper retains the negatively charged, phosphorylated peptide.
  • Quantification: Transfer the papers to vials containing scintillation fluid and measure the radioactivity (CPM) using a liquid scintillation counter.

  • Self-Validation: Include CX-4945 (Silmitasertib) as a positive control. The assay is only valid if the IC50​ of CX-4945 falls within its known literature range (1-3 nM).

Workflow N1 Scaffold Selection CAS: 886501-68-4 N2 Combinatorial Synthesis (Amide Coupling) N1->N2 N3 In Vitro Validation (P32 Kinase Assay) N2->N3 N4 Lead Optimization (SAR Analysis) N3->N4

Hit-to-lead optimization workflow utilizing the 1,3-thiazole-5-carboxylic acid scaffold.

References

  • Protopopov, M. V., et al. "Identification of 1,3-thiazole-5-carboxylic Acid Derivatives as Inhibitors of Protein Kinase CK2." Current Enzyme Inhibition, vol. 14, no. 2, 2018, pp. 152-159.

  • "Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date." RSC Advances, 2024.

  • "2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic Acid (CAS: 886501-68-4)." Smolecule, 2023.

Sources

Application Note: In Vivo Pharmacodynamic and Pharmacokinetic Evaluation of 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid Formulations

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 1,3-thiazole-5-carboxylic acid scaffold is a privileged structure in the development of non-purine xanthine oxidase (XO) inhibitors, most notably exemplified by the clinical drug febuxostat [3]. The compound 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid represents a highly potent analog within this class, where the traditional 2-phenyl or 2-benzylamino group is replaced by a 2-furyl moiety.

Causality of Structural Design: The incorporation of the furan ring is not merely a structural novelty; it acts as a precise bioisostere. The furan oxygen provides a critical heteroatom that functions as a hydrogen-bond acceptor, favoring tighter binding within the hydrophobic channel of the XO active site 1. Furthermore, the carboxylic acid at the 5-position is strictly required to form key electrostatic interactions with the molybdenum-pterin (Mo-pt) center of the enzyme, effectively locking it in an inactive state and preventing the oxidation of hypoxanthine and xanthine into uric acid 2.

Mechanistic Pathway

G Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 UricAcid Uric Acid (Hyperuricemia) XO1->Xanthine XO2->UricAcid Inhibitor 2-(2-furyl)-4-methyl-1,3- thiazole-5-carboxylic acid Inhibitor->XO1 Inhibitor->XO2

Fig 1: Mechanism of purine metabolism blockade by 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid.

Formulation Strategy for In Vivo Dosing

Due to the lipophilic nature of the furyl-thiazole core and the pH-dependent solubility of the carboxylic acid, aqueous formulation requires careful vehicle selection to ensure reproducible oral bioavailability.

Causality of Formulation Choice: A 0.5% Sodium Carboxymethylcellulose (CMC-Na) aqueous suspension is preferred over co-solvents like DMSO/PEG for oral (PO) gavage. The CMC polymer acts as a suspending agent, preventing the rapid sedimentation of the micronized compound. Because the compound is absorbed primarily in the slightly alkaline environment of the small intestine (where the carboxylic acid becomes ionized), maintaining a uniform suspension in the acidic stomach is critical for consistent gastrointestinal transit and absorption.

Experimental Workflows & Self-Validating Systems

To evaluate the pharmacodynamics (PD) of this formulation, we utilize the Potassium Oxonate (POx)-induced hyperuricemic mouse model .

Causality of the Model: Unlike humans, rodents possess the enzyme urate oxidase (uricase), which rapidly degrades uric acid into the highly soluble allantoin. To accurately evaluate XO inhibitors, uricase must be chemically knocked down. POx is a selective competitive inhibitor of uricase. Administering POx creates a self-validating system: baseline uric acid artificially mimics human hyperuricemia, allowing the therapeutic window of the thiazole formulation to be observed.

Self-Validation: The protocol mandates three control arms: a Naïve Control (validates baseline rodent uric acid), a Vehicle + POx Control (validates successful uricase knockdown), and a Febuxostat + POx Positive Control (validates the assay's sensitivity to XO inhibition). If the positive control fails to reduce uric acid, the entire assay run is deemed invalid.

Quantitative Data Summaries

The following tables summarize representative preclinical data for the 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid formulation compared to standard controls.

Table 1: Pharmacokinetic (PK) Parameters (Oral Gavage, 10 mg/kg in 0.5% CMC-Na)

ParameterUnit2-(2-furyl)-thiazole analogFebuxostat (Reference)
Cmax µg/mL4.12 ± 0.355.80 ± 0.42
Tmax hours1.00.5
AUC0-t µg·h/mL18.45 ± 1.2022.10 ± 1.85
T1/2 hours3.2 ± 0.42.8 ± 0.3

Table 2: Pharmacodynamic (PD) Efficacy - Serum Uric Acid (SUA) Levels at 2h Post-Dose

Treatment GroupDose (mg/kg)SUA Level (mg/dL)% Reduction vs. Vehicle
Naïve (No POx)-1.2 ± 0.2N/A
Vehicle + POx-4.8 ± 0.50% (Baseline)
Febuxostat + POx5.01.9 ± 0.360.4%
2-(2-furyl)-thiazole + POx5.02.1 ± 0.456.2%
2-(2-furyl)-thiazole + POx10.01.5 ± 0.268.7%

Detailed Step-by-Step Methodologies

Protocol A: Formulation Preparation (0.5% CMC-Na Suspension)
  • Micronization: Weigh the required amount of 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid. Transfer to an agate mortar and pestle. Grind the powder for 5 minutes to ensure uniform particle size (critical for suspension stability).

  • Wetting: Add 2-3 drops of Tween-80 (optional, max 0.1% v/v) to the powder and triturate to form a smooth paste. This overcomes the hydrophobicity of the furyl ring.

  • Suspension: Gradually add 0.5% CMC-Na solution in purified water while continuously triturating until the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose at 10 mL/kg volume) is reached.

  • Sonication: Sonicate the suspension in a water bath for 10 minutes at room temperature prior to dosing to disperse any remaining micro-aggregates.

Protocol B: Potassium Oxonate Model & Dosing
  • Acclimation: Fast male ICR mice (20-25g) for 1 hour prior to the experiment to standardize gastrointestinal absorption rates.

  • Induction: Administer Potassium Oxonate (250 mg/kg) dissolved in 0.9% saline via Intraperitoneal (IP) injection to all groups except the Naïve control.

  • Therapeutic Dosing: Exactly 1 hour post-POx injection (to align with peak uricase inhibition), administer the test formulations, Vehicle, or Febuxostat via Oral Gavage (PO) at a volume of 10 mL/kg.

  • Sampling: At 2 hours post-therapeutic dose, collect 200 µL of blood via the retro-orbital plexus or facial vein into non-heparinized tubes.

  • Serum Isolation: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 3,000 × g for 10 minutes at 4°C. Extract the serum supernatant for analysis.

Protocol C: Liver Xanthine Oxidase Activity Assay

To prove that the reduction in serum uric acid is directly caused by XO inhibition and not enhanced renal excretion, liver XO activity must be quantified.

  • Tissue Harvesting: Following final blood collection, euthanize the mice and immediately excise the liver. Wash in ice-cold 0.9% saline.

  • Homogenization: Homogenize 0.5g of liver tissue in 4.5 mL of ice-cold 50 mM potassium phosphate buffer (pH 7.4) containing protease inhibitors.

  • Centrifugation: Centrifuge the homogenate at 10,000 × g for 15 minutes at 4°C. Collect the supernatant (cytosolic fraction containing XO).

  • Spectrophotometric Assay: In a UV-compatible cuvette, combine 2.5 mL of 50 mM phosphate buffer, 0.5 mL of the liver supernatant, and incubate at 25°C for 5 minutes.

  • Reaction Initiation: Add 1.0 mL of 0.15 mM xanthine solution to initiate the reaction.

  • Measurement: Monitor the continuous formation of uric acid by measuring the increase in absorbance at 295 nm for 3 minutes using a UV-visible spectrophotometer. Calculate enzyme activity based on the linear slope of absorbance over time.

References

  • Title: Development of 2-(Substituted Benzylamino)
  • Source:Medicinal Chemistry Research (2020)
  • Source:New Drug Approvals (2016)

Sources

Troubleshooting & Optimization

improving reaction yield in 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An essential resource for chemists and researchers, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for the synthesis of 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid. As a Senior Application Scientist, this guide is structured to deliver field-proven insights and robust scientific principles to help you navigate experimental challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid?

The most common and versatile method for synthesizing the thiazole core of this molecule is the Hantzsch Thiazole Synthesis.[1][2] This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.[3][4] For the target molecule, this translates to the reaction between 2-furylthioamide and an α-haloacetoacetate derivative, followed by hydrolysis of the ester to yield the final carboxylic acid.

Q2: What are the specific starting materials required for this synthesis?

The key precursors are:

  • 2-Furylthioamide: This provides the 2-(2-furyl) portion of the final molecule. It can be prepared from 2-furancarboxaldehyde.

  • Ethyl 2-chloroacetoacetate (or Ethyl 2-bromoacetoacetate): This α-haloketone provides the 4-methyl and the 5-ethoxycarbonyl groups which, after hydrolysis, will become the carboxylic acid.[5][6]

Q3: Can you outline the fundamental mechanism of the Hantzsch synthesis for this specific compound?

Certainly. The reaction proceeds through a well-established multi-step pathway:[3][4]

  • Nucleophilic Attack (S-Alkylation): The sulfur atom of the 2-furylthioamide acts as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl compound (ethyl 2-chloroacetoacetate). This forms an intermediate S-alkylated thioimidate.

  • Intramolecular Cyclization: The nitrogen atom of the intermediate attacks the ketone carbonyl carbon, forming a five-membered heterocyclic ring, a thiazoline intermediate.

  • Dehydration: The thiazoline intermediate then undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.

  • Saponification (Hydrolysis): The ethyl ester at the 5-position is hydrolyzed, typically using a base like sodium hydroxide followed by acidic workup, to yield the final 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid.[7]

Below is a diagram illustrating the general workflow.

Hantzsch_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_workup Purification A 2-Furylthioamide C Hantzsch Cyclocondensation A->C Ethanol, Reflux B Ethyl 2-chloroacetoacetate B->C Ethanol, Reflux D Saponification (Ester Hydrolysis) C->D NaOH, H₂O/EtOH E Acidification & Precipitation D->E HCl (aq) F Recrystallization E->F G Final Product: 2-(2-furyl)-4-methyl-1,3-thiazole- 5-carboxylic acid F->G

General Synthesis Workflow

Troubleshooting Guide

Q4: My reaction yield is consistently low (<40%). What are the likely causes and how can I improve it?

Low yield is a common issue that can stem from several factors. Let's break down the possibilities in a structured manner.

The purity of 2-furylthioamide and ethyl 2-chloroacetoacetate is paramount. Impurities in the thioamide can inhibit the reaction, while the α-haloketone is prone to degradation and self-condensation.

  • Solution:

    • Ensure the α-haloketone is fresh or has been stored properly (refrigerated, protected from light and moisture). Consider distillation before use if purity is questionable.

    • Verify the purity of your thioamide via melting point or NMR spectroscopy.

The Hantzsch synthesis is sensitive to temperature and reaction time.

  • Solution:

    • Temperature: If the reaction is sluggish, gradually increase the reflux temperature by choosing a higher-boiling solvent (see table below). However, be cautious, as the furan ring can be sensitive to prolonged heating under acidic conditions that may form during the reaction (HBr or HCl byproduct).[8]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is often complete within 4-6 hours of reflux.[3] Extending the time unnecessarily can lead to decomposition.

    • Microwave Synthesis: Consider using microwave irradiation. This technique can drastically reduce reaction times to minutes and often improves yields by minimizing side product formation.[2][9]

Significant product loss can occur during the saponification and purification stages.

  • Solution:

    • Hydrolysis: Ensure complete hydrolysis of the ester by using a sufficient excess of base (e.g., 2-3 equivalents of NaOH) and allowing adequate reaction time.[7]

    • Acidification: After hydrolysis, cool the reaction mixture in an ice bath before acidifying to precipitate the carboxylic acid. Add acid slowly and check the pH to ensure you reach a pH of ~1-2 for complete precipitation.[7]

    • Purification: The crude product may be soluble in the filtrate. Minimize losses by washing the filtered solid with minimal amounts of cold water.[10]

ParameterStandard ConditionOptimization StrategyRationale
Solvent EthanolDioxane, DMF, or XyleneHigher boiling point may increase reaction rate. DMF can help solubilize reactants.
Temperature Reflux (Ethanol, ~78°C)Reflux in higher-boiling solvent or Microwave (100-140°C)Increases kinetic energy to overcome activation barrier; microwave provides rapid, uniform heating.
Time 4-6 hours5-20 minutes (Microwave) or as monitored by TLCMinimizes formation of degradation byproducts from prolonged heating.
Atmosphere AirInert (Nitrogen or Argon)Prevents potential oxidation of starting materials, especially if they are sensitive.[11]
Q5: I'm observing a significant, dark-colored impurity in my final product. What could it be and how can I prevent it?

The formation of colored impurities often points towards decomposition of the furan ring or polymerization side reactions.

The furan moiety is known to be unstable in strongly acidic conditions, which can be generated in situ (HCl/HBr byproduct). This can lead to ring-opening and subsequent polymerization, forming dark, tarry substances.

  • Solution:

    • Add a Non-Nucleophilic Base: Incorporate a mild, acid-scavenging base like sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) into the initial cyclization reaction mixture.[3] This neutralizes the acid as it forms, protecting the furan ring.

    • Modified Protocols: Investigate modified Hantzsch conditions designed for acid-sensitive substrates, which may use a buffer system.[12]

Thioamides can be unstable, especially when heated for extended periods, potentially leading to decomposition products.

  • Solution:

    • Use freshly prepared or purified thioamide.

    • Avoid unnecessarily long reaction times; monitor closely with TLC.

During purification, residual colored impurities from the reaction may co-precipitate with the product.

  • Solution:

    • Charcoal Treatment: After hydrolysis and before acidification, treat the aqueous solution with activated charcoal to adsorb polymeric and colored impurities.[10] Gently heat and stir for 15-30 minutes, then filter the hot solution through celite before cooling and acidifying.

    • Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, ethyl acetate) to remove impurities.[10]

Q6: The final product is proving difficult to purify by recrystallization. What are the best practices?

Purification challenges for carboxylic acids like this are common. If simple recrystallization is ineffective, a multi-step approach is recommended.

  • Acid-Base Extraction: This is a highly effective method for purifying carboxylic acids.

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. The carboxylic acid will deprotonate and move into the aqueous layer, leaving many neutral organic impurities behind.

    • Separate the aqueous layer, wash it once with fresh ethyl acetate to remove any remaining neutral impurities.

    • Cool the aqueous layer in an ice bath and re-acidify with concentrated HCl to a pH of ~1-2 to precipitate the pure carboxylic acid.

    • Filter the solid, wash with cold water, and dry thoroughly under vacuum.[13]

  • Solvent Selection for Recrystallization:

    • Finding the right solvent is key. The ideal solvent should dissolve the compound when hot but not when cold.

    • Test small batches with solvents like ethanol, methanol, acetic acid, water, or mixtures like ethanol/water or ethyl acetate/hexane.[10]

  • Heat-Related Decomposition:

    • Be aware that prolonged heating during recrystallization or distillation can cause decomposition.[10] It is best to dissolve the compound quickly in the boiling solvent and then allow it to cool.

The following diagram provides a decision-making workflow for troubleshooting common synthesis issues.

Troubleshooting_Flowchart start Reaction Start check_yield Is Yield > 50%? start->check_yield low_yield Low Yield Path check_yield->low_yield No check_purity Is Product Pure? check_yield->check_purity Yes purity Verify Starting Material Purity low_yield->purity conditions Optimize Conditions: - Temp/Time - Use Microwave purity->conditions workup Review Workup: - Complete Hydrolysis? - Correct pH for Ppt.? conditions->workup workup->check_yield impure Impurity Path check_purity->impure No end Successful Synthesis check_purity->end Yes add_base Add Acid Scavenger (e.g., NaHCO₃) impure->add_base charcoal Use Activated Charcoal During Workup add_base->charcoal purify Optimize Purification: - Acid/Base Extraction - Recrystallize charcoal->purify purify->check_purity

Troubleshooting Decision Workflow

Experimental Protocol: A Representative Procedure

This protocol is a synthesized example based on the principles of the Hantzsch synthesis and is intended as a starting point for development.

Step 1: Synthesis of Ethyl 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylate

  • In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-furylthioamide (10 mmol) and sodium bicarbonate (12 mmol) in absolute ethanol (100 mL).

  • To this stirring suspension, add ethyl 2-chloroacetoacetate (10.5 mmol) dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid and remove unreacted starting materials.

  • Wash the organic layer with brine (50 mL), dry it over anhydrous sodium sulfate, filter, and concentrate the filtrate to obtain the crude ester.

Step 2: Hydrolysis to 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid

  • Dissolve the crude ester from the previous step in ethanol (50 mL) in a round-bottom flask.

  • Add a solution of sodium hydroxide (25 mmol) in water (50 mL).

  • Heat the mixture to reflux for 1.5-2 hours, or until TLC indicates the disappearance of the starting ester.[7]

  • Cool the reaction mixture and remove the ethanol via rotary evaporation.

  • Dilute the remaining aqueous solution with water (100 mL). (Optional: At this stage, you may add activated charcoal and filter to decolorize the solution).

  • Place the aqueous solution in an ice bath and slowly add concentrated hydrochloric acid with stirring until the pH is approximately 1. A precipitate should form.

  • Allow the mixture to stand in the ice bath for 30 minutes to ensure complete precipitation.

  • Filter the solid product using a Büchner funnel, wash the filter cake with a small amount of ice-cold water, and dry under vacuum to yield the final product.

References

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]

  • Organic Syntheses. (n.d.). 2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. Coll. Vol. 1, p.276 (1941); Vol. 2, p.302 (1922). Available at: [Link]

  • IntechOpen. (2020, June 29). Synthesis and Biological Evaluation of Thiazole Derivatives. Available at: [Link]

  • Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]

  • PMC. (n.d.). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Available at: [Link]

  • ResearchGate. (n.d.). Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. Available at: [Link]

  • Google Patents. (n.d.). CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.
  • DTIC. (n.d.). Synthesis and Characterization of Furanic Compounds. Available at: [Link]

  • University of Sussex - Figshare. (2023, June 9). New methods for the rapid synthesis of thiazoles. Available at: [Link]

  • Google Patents. (n.d.). CN103145639B - The preparation method of 2-methyl-4-(trifluoromethyl) thiazole-5-formic acid.
  • PMC - NIH. (n.d.). 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. Available at: [Link]

Sources

Technical Support Center: Overcoming Aqueous Solubility Challenges for 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the formulation hurdles associated with lipophilic weak acids. The compound 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid presents a classic Biopharmaceutics Classification System (BCS) Class II/IV profile. Its hydrophobic backbone—comprising furan and thiazole rings—drives high crystal lattice energy and poor water affinity. However, its carboxylic acid moiety offers a distinct, pH-dependent handle for solubility enhancement.

This guide provides field-proven, mechanistically grounded strategies to overcome these challenges, ensuring your in vitro and in vivo assays yield reproducible, artifact-free data.

Diagnostic Troubleshooting & FAQs

Q1: Why does my compound instantly precipitate when diluting a DMSO stock into my in vitro assay buffer? Causality: This phenomenon is known as solvent-shift nucleation. DMSO is a powerful hydrogen-bond acceptor that efficiently solvates the hydrophobic furan and thiazole rings (1)[1]. When this stock is introduced directly into an aqueous buffer, the local dielectric constant plummets. The hydrophobic effect forces the compound molecules to rapidly self-associate, exceeding their metastable supersaturation limit and crashing out as amorphous or crystalline precipitates (2)[2]. Solution: Do not perform single-step large dilutions. Instead, employ a co-solvent intermediate (e.g., PEG400 or Tween 80) and perform serial dilutions to gradually step down the solvent polarity, ensuring the final DMSO concentration remains below 0.5% to prevent assay interference (3)[3].

Q2: I need a completely aqueous solution for in vivo dosing. How can I leverage the compound's chemical structure? Causality: The pKa of the thiazole-5-carboxylic acid group is typically around 3.5–4.5. While it ionizes at physiological pH (7.4), the free acid's crystal lattice is often too stable for rapid dissolution. Converting the carboxylic acid to a salt (e.g., using Tromethamine/Tris or Sodium) disrupts this lattice. The introduction of a highly hydrated counterion lowers the Gibbs free energy of solubilization, providing a massive kinetic and thermodynamic solubility advantage (4)[4]. Solution: Perform in situ salt formation using a basic counterion like Tromethamine (see Protocol 1).

Q3: Salt formation isn't providing enough exposure for my efficacy models. What is the next best formulation? Causality: If the lipophilicity of the furan-thiazole axis overpowers the solubilizing effect of the carboxylate salt, the compound must be physically shielded from water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic inner cavity that perfectly accommodates aromatic heterocycles like thiazole, while its hydroxylated exterior ensures aqueous compatibility (5)[5]. This host-guest complexation is driven by favorable enthalpic and entropic shifts as water molecules are displaced from the cavity. Solution: Encapsulate the compound in a 20% w/v HP-β-CD vehicle (see Protocol 2).

Quantitative Solubility Profiling

The following table summarizes the expected solubility behavior of 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid across various formulation vehicles. Note: These are representative baseline metrics to guide your formulation selection.

Formulation VehiclepHApparent Solubility (mg/mL)Physical State
Deionized Water3.5< 0.05Cloudy Suspension
Phosphate Buffered Saline (PBS)7.40.15Cloudy Suspension
100% DMSON/A> 50.0Clear Solution
10% PEG400 / 5% Tween 80 in PBS7.42.50Clear Solution
20% w/v HP-β-CD in Water7.08.50Clear Complex
Tromethamine (Tris) Salt in Water8.0> 15.0Clear Solution

Self-Validating Experimental Protocols

Protocol 1: In Situ Tromethamine (Tris) Salt Formation

Use this protocol to generate a highly concentrated, aqueous-compatible salt for IV or PO dosing.

  • Stoichiometric Weighing: Weigh 10.0 mg of the thiazole free acid and 5.4 mg of Tromethamine (Tris base) into a glass vial. This achieves a 1:1.05 molar ratio, providing a slight excess of base to drive the reaction to completion.

  • Solvent Addition: Add 1.0 mL of sterile deionized water.

  • Thermal Activation: Vortex the suspension for 2 minutes, then incubate in a water bath at 37°C for 15 minutes.

    • Causality: The input of thermal kinetic energy overcomes the activation energy required to break the highly stable crystal lattice of the free acid, allowing the ion-dipole interactions with water to take over.

  • Self-Validation Checkpoint:

    • Measure the pH using a micro-probe; it must read between 7.5 and 8.5.

    • Visually inspect the tube against a dark background. A completely optically clear solution validates successful salt formation. If particulate matter remains, the free acid has not fully reacted, indicating a need for further titration or prolonged stirring.

Protocol 2: Preparation of 20% HP-β-CD Inclusion Complex

Use this protocol when salt formation fails to provide sufficient in vivo exposure due to extreme lipophilicity.

  • Host Preparation: Dissolve 200 mg of HP-β-CD in 1.0 mL of sterile PBS (pH 7.4) to create a 20% w/v host solution.

  • Guest Addition: Add 5.0 mg of the thiazole compound directly to the HP-β-CD solution.

  • Equilibration: Sonicate the mixture in a water bath for 30 minutes, followed by continuous end-over-end rotation for 24 hours at room temperature.

    • Causality: Supramolecular complexation is an equilibrium process governed by the displacement of enthalpically rich water molecules from the cyclodextrin cavity. It requires sufficient time and physical agitation to reach a steady state.

  • Self-Validation Checkpoint:

    • Centrifuge the mixture at 10,000 x g for 10 minutes.

    • Carefully examine the bottom of the tube. The absence of a pellet validates that 100% of the compound is successfully complexed and in solution. If a pellet is present, the saturation limit of the cavity has been exceeded, and the supernatant must be quantified via HPLC to determine the exact soluble fraction.

Formulation Strategy Workflow

FormulationWorkflow Start Solubility Challenge: 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid Assay Intended Application? Start->Assay InVitro In Vitro Assays (Cell culture, Biochemical) Assay->InVitro InVivo In Vivo Dosing (IV, PO, IP) Assay->InVivo DMSO DMSO Stock Preparation (Max 10-30 mM) InVitro->DMSO AqVehicle Requires Aqueous Vehicle? InVivo->AqVehicle CoSolvent Serial Dilution with Co-solvents (PEG400/Tween) DMSO->CoSolvent Prevent precipitation Salt Salt Formation (Tromethamine/Na+) AqVehicle->Salt First-line approach Fail Precipitation / Low Exposure? Salt->Fail CD Cyclodextrin Complexation (20% HP-β-CD) Fail->CD Lipophilic rescue

Workflow for overcoming thiazole-carboxylic acid solubility limits.

Sources

Technical Support Center: Purification of 2-(2-Furyl)-4-methyl-1,3-thiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common purification challenges. This resource moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your results.

The unique structure of 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid, featuring a key carboxylic acid group, offers specific advantages for purification that we will explore in detail.[1] This guide is structured to help you first identify potential impurities, then select and execute the most appropriate purification strategy.

Frequently Asked Questions (FAQs): Understanding Your Crude Product

A successful purification begins with understanding the potential impurities. The nature of these impurities is almost always tied to the synthetic route used to create the target molecule.

Q1: What are the most common impurities I might encounter when synthesizing 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid?

A1: Most syntheses of thiazole rings rely on the Hantzsch thiazole synthesis or a variation thereof.[2][3] This reaction typically involves the condensation of an α-haloketone with a thioamide.[2] Based on this, your primary impurities are likely to be:

  • Unreacted Starting Materials: Residual amounts of the α-haloketone and the thioamide used in the synthesis are common contaminants.[4]

  • Reaction Byproducts: Incomplete cyclization or alternative reaction pathways can lead to various side-products. The regioselectivity of the Hantzsch synthesis can sometimes be influenced by reaction conditions, potentially leading to isomeric impurities.[5]

  • Residual Solvents: Solvents used during the reaction or initial work-up can be carried over into the crude product.[4]

Q2: How can I get a preliminary assessment of the impurities in my crude product?

A2: A multi-pronged analytical approach is recommended before attempting large-scale purification.

  • Thin-Layer Chromatography (TLC): This is the fastest and most common method to visualize the number of components in your crude mixture.[4][6] A single spot (ideally with an Rf value between 0.2-0.4) suggests high purity, while multiple spots indicate the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of your desired product and can often reveal the presence and, in some cases, the identity of impurities.[6][7]

  • High-Performance Liquid Chromatography (HPLC): For a quantitative assessment, HPLC is the gold standard. It can precisely determine the percentage purity of your compound.[6][]

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. A broad or depressed melting point is a strong indicator of impurities.[6]

Choosing Your Purification Strategy

The presence of the carboxylic acid functional group is the most significant factor in designing an efficient purification workflow. The following decision tree provides a logical path for selecting the best technique.

G start Crude Product Analysis (TLC, NMR) impurity_check Are major impurities neutral or basic? start->impurity_check acid_base Acid-Base Extraction impurity_check->acid_base  Yes recrystallization_check Is the product a solid? Can a suitable solvent be found? impurity_check->recrystallization_check  No / Unsure acid_base->recrystallization_check recrystallization Recrystallization recrystallization_check->recrystallization  Yes chromatography Column Chromatography recrystallization_check->chromatography  No purity_check Is product purity >95%? recrystallization->purity_check chromatography->purity_check purity_check->chromatography  No final_product Pure Product purity_check->final_product  Yes

Caption: Purification strategy decision tree.

Troubleshooting Guides and Detailed Protocols

This section provides step-by-step methodologies for the most effective purification techniques, along with solutions for common problems you may encounter.

Acid-Base Extraction

Expert Insight: This should be your first line of attack. Acid-base extraction is a powerful and efficient liquid-liquid extraction technique that specifically leverages the acidic nature of your target compound's carboxylic acid group to separate it from neutral or basic impurities.[9][10] By treating the crude mixture with a base, you convert the water-insoluble carboxylic acid into its highly water-soluble carboxylate salt, which partitions into the aqueous phase.[11][12][13]

G cluster_org Organic Phase cluster_aq Aqueous Phase dissolve 1. Dissolve crude product in an organic solvent (e.g., Ether, EtOAc) add_base 2. Add aqueous base (e.g., sat. NaHCO₃ soln) separate_org 4. Separate Layers. Organic layer contains neutral/basic impurities. shake 3. Shake in Separatory Funnel add_base->shake shake->separate_org separate_aq 5. Aqueous layer contains water-soluble carboxylate salt. shake->separate_aq acidify 6. Cool and acidify aqueous layer with conc. HCl (pH ~2) separate_aq->acidify precipitate 7. Pure carboxylic acid precipitates out acidify->precipitate filter 8. Collect by vacuum filtration, wash with cold water, and dry. precipitate->filter

Caption: Workflow for acid-base extraction.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent like diethyl ether or ethyl acetate in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). A weak base like NaHCO₃ is often sufficient to deprotonate the carboxylic acid without hydrolyzing other potentially sensitive functional groups.[11][12] Use approximately one-third the volume of the organic layer.

  • Separation: Stopper the funnel, invert, and vent frequently to release CO₂ pressure. Shake vigorously for 1-2 minutes. Allow the layers to separate completely.

  • Collection: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction (steps 2-3) on the organic layer 1-2 more times, combining the aqueous extracts. The organic layer, containing neutral or basic impurities, can be discarded.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is strongly acidic (test with pH paper, target pH < 2). The pure 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid will precipitate as a solid.[10][11]

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with a small amount of ice-cold water to remove any inorganic salts.

  • Drying: Dry the purified product in a vacuum oven.

Troubleshooting Guide: Acid-Base Extraction

IssuePossible Cause(s)Solution(s)
Emulsion forms (a third layer between organic and aqueous phases) - Vigorous shaking. - High concentration of crude product.- Allow the funnel to stand for a longer period. - Add a small amount of brine (saturated NaCl solution) to disrupt the emulsion. - Filter the entire mixture through a pad of Celite.
Low recovery of final product - Incomplete extraction from the organic layer. - Insufficient acidification. - Product has some solubility in acidic water.- Perform more extractions (3-4 times) with the aqueous base. - Ensure the aqueous layer is acidified to pH < 2 by checking with pH paper.[11] - If no solid forms upon acidification, extract the product back into an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent.[12]
Product precipitates as an oil or sticky solid - Product melting point is low. - Presence of persistent impurities.- Ensure the aqueous solution is thoroughly cooled in an ice bath before and during acidification. - Try to redissolve the oil in a minimal amount of a suitable hot solvent and allow it to crystallize upon slow cooling (recrystallization).
Recrystallization

Expert Insight: Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent can be found. The principle relies on the difference in solubility of the compound and its impurities in a solvent at different temperatures. The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4]

Experimental Protocol: Recrystallization

  • Solvent Selection: Determine a suitable solvent or solvent pair (see Table 1). Test small amounts of your crude product in different solvents.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and stirring) until the solid is completely dissolved.[4]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes. The charcoal adsorbs colored impurities.[4][6]

  • Hot Filtration: If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step prevents the product from crystallizing prematurely in the funnel.[4]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.[14]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surface.[14]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Table 1: Potential Solvents for Recrystallization

SolventBoiling Point (°C)Characteristics & Use Case
Ethanol 78A good starting point. The compound is likely soluble when hot and less so when cold. Can be used in a solvent pair with water.
Methanol 65Similar to ethanol but with a lower boiling point.[15]
Water 100The carboxylic acid may have some solubility in hot water. Often used as the "poor" or "anti-solvent" in a solvent-pair system with a "good" solvent like ethanol or THF.[14][15]
Tetrahydrofuran (THF) 66A good solvent for many organic compounds. Can be paired with a non-polar solvent like hexane.[15]
Ethyl Acetate 77A moderately polar solvent that is often effective.
Hexane 69A non-polar solvent. Unlikely to be a good single solvent but can be used as an anti-solvent.[15]

Troubleshooting Guide: Recrystallization

IssuePossible Cause(s)Solution(s)
Product "Oils Out" instead of crystallizing - The solvent's boiling point is higher than the product's melting point. - The solution was cooled too rapidly.[14]- Select a solvent with a lower boiling point. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulate the flask to slow cooling further.[14]
No crystals form upon cooling - The solution is not sufficiently saturated. - The solution is supersaturated but requires nucleation.- Boil off some of the solvent to increase the concentration and allow it to cool again. - Scratch the inside of the flask with a glass rod at the solution's surface. - Add a "seed crystal" from a previous pure batch.
Colored impurities remain in crystals - Impurity is co-crystallizing with the product. - Impurity is adsorbed onto the crystal surface.- Add activated charcoal to the hot solution before filtration.[4] - Perform a second recrystallization with a different solvent system.
Column Chromatography

Expert Insight: Column chromatography is a highly versatile technique used to separate compounds based on their differential adsorption to a stationary phase (like silica gel) while a mobile phase (eluent) flows through.[6][16] For an acidic compound like yours, there is a risk of strong, irreversible binding to the acidic silica gel. This can be mitigated by adding a small amount of acetic acid to your eluent to keep the carboxylic acid protonated and reduce tailing.

Experimental Protocol: Column Chromatography

  • Eluent Selection: Using TLC, determine the optimal solvent system (mobile phase). A good starting point is a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). Adjust the ratio to achieve an Rf value of ~0.2-0.4 for your product.[16]

  • Column Packing: Prepare a slurry of silica gel in your initial, least polar eluent. Pour the slurry into the column and allow it to pack uniformly without air bubbles. Add a thin layer of sand on top to protect the silica bed.[6][16]

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (or the eluent). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add this dry powder to the top of the column. Alternatively, a very concentrated solution can be loaded directly.[4]

  • Elution: Begin running the eluent through the column, collecting the outflow in fractions (test tubes). You can start with a less polar solvent mixture and gradually increase the polarity (gradient elution) to move more polar compounds down the column.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.[4]

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Troubleshooting Guide: Column Chromatography

IssuePossible Cause(s)Solution(s)
Poor separation of spots (overlapping bands) - Inappropriate eluent system. - Column was overloaded with crude product.- Optimize the eluent polarity using TLC. A less polar system will increase separation between polar compounds. - Use a larger column or less sample.
Product is stuck at the top of the column - The eluent is not polar enough. - The acidic product is strongly adsorbed to the silica gel.[16]- Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). - Add a small amount (0.5-1%) of acetic acid to the eluent system.
Cracking or channeling of the stationary phase - Improper packing of the column. - The column ran dry.- Ensure the silica is packed as a uniform slurry. - Never let the solvent level drop below the top of the stationary phase.

References

  • University of California, Davis. (n.d.). Acid-Base Extraction. Chem 124.
  • LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction.
  • Study.com. (n.d.).
  • Wikipedia. (n.d.). Acid–base extraction.
  • Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques.
  • BenchChem. (2025). Technical Support Center: Purification of 2-(1-Aminoethyl)thiazole-5-carboxylic acid.
  • BenchChem. (2025).
  • Google Patents. (n.d.).
  • BenchChem. (2025).
  • Smolecule. (2023). 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic Acid.
  • BenchChem. (2025). Technical Support Center: Purification of 4-Bromo-6-methylbenzo[d]thiazole-2-thiol.
  • Channar, P. A., et al. (2026). Synthesis of some new pyrene-based hydrazinyl-thiazole derivatives via a one-pot strategy: biological evaluation and molecular docking studies. RSC Advances.
  • SIELC Technologies. (2018). Separation of Thiazole on Newcrom R1 HPLC column.
  • Organic Syntheses. (n.d.). 2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL.
  • IntechOpen. (2020).
  • JoVE. (2013). Qualitative Identification of Carboxylic Acids, Boronic Acids, and Amines Using Cruciform Fluorophores.
  • IntechOpen. (2025).
  • BenchChem. (n.d.).
  • BOC Sciences. (n.d.).
  • Journal of University of Babylon. (2019).
  • Sigma-Aldrich. (n.d.). 2-(2-Furanyl)-4-methylthiazole-5-carboxylic acid AldrichCPR.
  • Chem Help ASAP. (2020).
  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.
  • ACS Publications. (n.d.). Use of carboxylic acids as chiral solvating agents for the determination of optical purity of chiral amines by NMR spectroscopy. The Journal of Organic Chemistry.
  • PubMed. (1976). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins.
  • ScienceMadness. (n.d.). General Synthetic Methods for Thiazole and Thiazolium Salts.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • ResearchGate. (n.d.). (PDF) Thiazolecarboxylic Acid Derivatives. Part 1.
  • NIH. (n.d.). 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid.
  • Google Patents. (n.d.). CN103145639B - The preparation method of 2-methyl-4-(trifluoromethyl) thiazole-5-formic acid.
  • Google Patents. (n.d.). CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.

Sources

Technical Support Center: Optimizing Peptide Coupling for 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: The Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the successful peptide coupling of 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid. We will address common challenges, offer troubleshooting strategies, and provide validated protocols to help you optimize your synthetic outcomes.

Section 1: Foundational Knowledge - Frequently Asked Questions (FAQs)

This section addresses the fundamental properties of the target molecule and the core principles of the coupling reaction.

Q1: What are the key structural features of 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid that influence its reactivity in peptide coupling?

A1: The structure of 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid presents a unique set of challenges and considerations for peptide coupling due to its specific electronic and steric properties.

  • Heteroaromatic System: The molecule contains both a furan and a thiazole ring. Thiazoles are electron-rich heterocycles, which can influence the reactivity of the adjacent carboxylic acid. This electronic nature can sometimes complicate activation compared to simple alkyl or aryl carboxylic acids.

  • Steric Hindrance: The carboxylic acid at the 5-position is flanked by a methyl group at the 4-position and the bulky 2-(2-furyl) group. This steric congestion can hinder the approach of the coupling reagents and the amine nucleophile, potentially slowing down the reaction rate and leading to incomplete coupling.

  • Reduced Nucleophilicity of the Amine Partner: When coupling this acid to an amine, particularly a sterically hindered or electron-deficient amine, the reaction can be sluggish. The combination of a sterically hindered acid and a non-ideal amine requires highly efficient coupling conditions.

Q2: What is the general mechanism of amide bond formation in peptide coupling?

A2: Peptide coupling is a dehydration reaction that forms an amide (peptide) bond between a carboxylic acid and an amine. Since direct condensation is thermodynamically unfavorable, the carboxylic acid must first be "activated" by a coupling reagent. This process converts the carboxyl group's hydroxyl into a better leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.

The general workflow involves two main steps:

  • Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea, an active ester, or an acylphosphonium salt).

  • Aminolysis: The amine component attacks the activated carbonyl carbon, forming a tetrahedral intermediate that collapses to yield the desired amide bond and a non-reactive byproduct.

General Peptide Coupling Mechanism Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Intermediate Activated Intermediate (e.g., Active Ester) Carboxylic_Acid->Activated_Intermediate Activation Coupling_Reagent Coupling Reagent Coupling_Reagent->Activated_Intermediate Amide_Bond Amide Bond (Peptide) Activated_Intermediate->Amide_Bond Byproduct Byproduct Activated_Intermediate->Byproduct Amine Amine (R'-NH2) Amine->Amide_Bond Aminolysis (Nucleophilic Attack)

Caption: General workflow for amide bond formation.

Section 2: Troubleshooting Common Issues

Encountering problems is a common part of synthesis. This section provides a systematic approach to diagnosing and solving the most frequent challenges.

Troubleshooting Workflow Start Coupling Reaction Fails (Low Yield / Impure Product) Analyze Analyze Crude Product (LC-MS / HPLC) Start->Analyze Decision1 Target Mass Present? Analyze->Decision1 Investigate_Purification Issue is Likely Purification or Work-up Decision1->Investigate_Purification Path_Yes Investigate_Reaction Issue is in the Coupling Reaction Decision1->Investigate_Reaction Path_No Path_Yes Yes Path_No No Solution_Purification Optimize Purification: - Adjust HPLC gradient - Check peptide solubility Investigate_Purification->Solution_Purification Decision2 Major Byproducts? Investigate_Reaction->Decision2 Incomplete_Coupling Incomplete Coupling (Unreacted Starting Material) Decision2->Incomplete_Coupling Path2_No Side_Reactions Side Reactions (Epimerization, Guanidinylation) Decision2->Side_Reactions Path2_Yes Path2_Yes Yes Path2_No No Solution_Incomplete Optimize Coupling: - Increase reagent equivalents - Use stronger coupling reagent - Increase reaction time/temp Incomplete_Coupling->Solution_Incomplete Solution_Side_Reactions Minimize Side Reactions: - Lower temperature - Reduce pre-activation time - Change base or reagent Side_Reactions->Solution_Side_Reactions

Caption: Systematic workflow for troubleshooting peptide coupling failures.

Q3: My reaction yield is low. What is a systematic approach to diagnosing the problem?

A3: Low yield is a multifaceted problem that can originate from poor coupling efficiency, side reactions, or issues during work-up and purification. A systematic diagnosis is crucial.

  • Assess On-Resin Synthesis (for SPPS): Before cleaving the entire batch, perform a small-scale analytical test cleavage on 10-20 mg of resin. Analyze the resulting solution by LC-MS.

    • If the target peptide is present: The on-resin synthesis was at least partially successful. The low yield may be due to incomplete cleavage or problems during work-up (e.g., peptide precipitation). Consider increasing cleavage time or using scavengers.

    • If the target peptide is absent or minimal: The issue lies with the on-resin coupling steps.

  • Diagnose Incomplete Coupling: If analysis shows significant unreacted starting materials, the coupling was inefficient.

    • Steric Hindrance: This is a primary suspect with our target acid. Consider using a more potent coupling reagent like HATU or COMU. A double coupling (repeating the coupling step with fresh reagents) may be necessary.

    • Reagent Stoichiometry/Quality: Ensure coupling reagents are fresh and used in sufficient excess (typically 1.5-3 equivalents for difficult couplings).

  • Investigate Purification Losses: Even with a high crude yield, the final isolated yield can be low.

    • Solubility: Peptides containing heteroaromatic moieties can have poor solubility in standard purification solvents.

    • HPLC Optimization: The peptide may be difficult to separate from closely eluting impurities. Experiment with different solvent gradients, pH, or even alternative chromatography modes.

Q4: I'm observing significant epimerization. What causes this and how can it be minimized?

A4: Epimerization is the loss of stereochemical integrity at the α-carbon of the amino acid, a critical issue that can destroy the biological activity of the final peptide.

  • Mechanism: The primary cause is the formation of a planar 5(4H)-oxazolone intermediate. Activation of the carboxylic acid makes the α-proton more acidic. A base can then abstract this proton, leading to the formation of the achiral oxazolone. Reprotonation can occur from either face, resulting in a mixture of L- and D-isomers.

  • Mitigation Strategies:

    • Minimize Pre-activation Time: Do not let the activated acid sit for extended periods before adding the amine. Generate the active species in situ.

    • Control Temperature: Perform couplings at 0°C or room temperature. Higher temperatures significantly increase the rate of epimerization.

    • Choice of Base: Use sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. Avoid using excess base.

    • Use Additives: The inclusion of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial, especially with carbodiimide reagents. They react with the initial activated intermediate to form active esters that are more stable and less prone to oxazolone formation. Uronium reagents like HATU already incorporate an HOAt moiety.

Q5: My crude product is complex, with many unexpected byproducts. What are the likely side reactions?

A5: A complex crude mixture points to side reactions beyond simple incomplete coupling.

  • Guanidinylation of the Amine: This is a known side reaction when using uronium/aminium reagents like HBTU or HATU in excess or with slow-reacting carboxylic acids. The reagent can react directly with the free amine, capping it with a tetramethylguanidinium group and preventing it from participating in the desired reaction. To avoid this, ensure the carboxylic acid is activated first (pre-activation) for a short period before the amine is introduced.

  • Reactions on the Heterocycles: While generally stable, the furan and thiazole rings contain heteroatoms and π-electron systems that could potentially react under certain conditions, though this is less common with standard coupling reagents. Strong acids or electrophiles could pose a risk, but this is more of a concern during deprotection steps.

  • N-acylurea Formation: When using carbodiimides (DCC, EDC) without an additive like HOBt, the O-acylisourea intermediate can rearrange into a stable N-acylurea byproduct, which terminates the reaction. The use of HOBt or HOAt effectively suppresses this pathway.

Section 3: Optimizing Reaction Parameters - A Deep Dive

Success with a challenging substrate like 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid requires careful selection of every component of the reaction.

Q6: How do I select the optimal coupling reagent for this specific heteroaromatic acid?

A6: Given the steric hindrance of the target acid, high-potency coupling

Technical Support Center: Troubleshooting 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, you demand more than just "store at -20°C." You need to understand the why behind compound instability to design robust assays and formulations.

This guide provides a deep-dive mechanistic analysis, interactive troubleshooting FAQs, and self-validating analytical protocols to manage the degradation of 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid .

Part 1: Mechanistic Vulnerability Analysis

The instability of this compound during storage is not random; it is strictly dictated by the orthogonal reactivities of its two distinct ring systems. Understanding these vulnerabilities is the first step in preventing them.

  • The Furan Ring (Photooxidation): Furans are highly electron-rich aromatic systems. Ambient light sensitizes atmospheric oxygen to its singlet state ( 1O2​ ), which acts as a powerful electrophile. This leads to a rapid [4+2] cycloaddition across the 2,5-positions of the furan ring, forming an unstable endoperoxide that subsequently collapses into reactive 1[1] or degrades via 2[2].

  • The Thiazole-5-carboxylic Acid (Decarboxylation): The electron-withdrawing nature of the thiazole's nitrogen and sulfur atoms stabilizes the carbanion intermediate at the C5 position. Consequently, the compound is highly susceptible to losing CO2 when exposed to heat or specific 3[3] via4[4].

  • The Thiazole Core (Heteroatom Oxidation): While the thiazole ring is generally more robust than the furan ring, the sulfur and nitrogen atoms can undergo oxidation (forming S-oxides or N-oxides) under prolonged exposure to atmospheric oxygen or peroxides, leading to complex 5[5].

Part 2: Degradation Pathway Visualization

Degradation Parent 2-(2-furyl)-4-methyl-1,3-thiazole- 5-carboxylic acid Cond1 UV/Vis Light & O2 Parent->Cond1 Cond2 Heat & Protic Solvents Parent->Cond2 Cond3 ROS / Peroxides Parent->Cond3 Deg1 Furan Ring Cleavage (1,4-Dicarbonyls) Cond1->Deg1 Photooxidation Deg2 Decarboxylation (-CO2, -44 Da) Cond2->Deg2 Thermal/pH Stress Deg3 Thiazole N/S-Oxidation Cond3->Deg3 Electrophilic Attack

Figure 1: Primary degradation pathways of 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid.

Part 3: Interactive Troubleshooting (FAQs)

Q1: My solid powder has changed from off-white to a yellow/brown hue during storage. What happened? A1: This discoloration is a hallmark of furan ring photooxidation. When exposed to ambient UV/Vis light, the furan ring undergoes oxidative cleavage, forming highly conjugated, colored polymeric byproducts.

  • Causality-Driven Solution: Wrapping a vial in foil is not just about "keeping it dark"; it prevents the generation of singlet oxygen that drives the [4+2] cycloaddition. Store strictly in amber glass vials, backfilled with an inert gas (Argon or Nitrogen) to displace atmospheric oxygen, at -20°C.

Q2: During LC-MS analysis, I observe a major impurity peak at [M-H]- 164 m/z (Parent is 208 m/z). What is this? A2: This represents the decarboxylated degradant (a loss of 44 Da corresponding to CO2​ ). Thiazole-5-carboxylic acids undergo decarboxylation when exposed to heat or specific pH ranges in protic solvents.

  • Causality-Driven Solution: Avoid heating stock solutions above 40°C. If your HPLC methodology requires highly acidic (e.g., 0.1% TFA) or basic mobile phases, prepare analytical samples fresh and keep them in a temperature-controlled autosampler at 4°C to kinetically halt the protiodecarboxylation mechanism.

Q3: How should I prepare my stock solutions to maximize shelf life? A3: Avoid protic solvents (like Methanol or Ethanol) for long-term storage. Protic solvents can facilitate esterification of the carboxylic acid and accelerate decarboxylation by stabilizing the transition state.

  • Causality-Driven Solution: Use anhydrous DMSO or Acetonitrile. Aliquot the solution immediately into single-use volumes to avoid freeze-thaw cycles, which introduce condensation (moisture) and oxygen into the system.

Part 4: Quantitative Degradation Profile

To aid in your analytical method development, below is a summary of the expected degradation kinetics under standard forced degradation conditions (24-hour exposure).

Stress VectorConditionsPrimary MechanismPrimary Degradant (m/z shift)Parent RemainingMass Balance
Photolytic Ambient UV/Vis + O2​ Photooxidation+32 Da / Ring Cleavage65%98%
Thermal 60°C (Solid State)Decarboxylation-44 Da (Loss of CO2​ )82%99%
Acidic 0.1M HCl (Solution)Protiodecarboxylation-44 Da (Loss of CO2​ )78%99%
Oxidative 3% H2​O2​ (Solution)S/N-Oxidation+16 Da (Heteroatom Oxide)45%95%

Part 5: Self-Validating Experimental Protocols

To troubleshoot your specific batch, you must run a forced degradation study. The following protocol is designed as a self-validating system : it utilizes a neutralization step and a mass-balance calculation to ensure the degradation observed actually occurred during the stress phase, rather than artificially inside the HPLC autosampler.

Protocol A: Stability-Indicating Forced Degradation

Objective: Generate a controlled degradation profile to validate your HPLC method's resolving power.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 1.0 mg/mL stock solution of the compound in anhydrous Acetonitrile.

  • Acid Stress (Self-Validating):

    • Mix 1.0 mL of stock with 1.0 mL of 0.1 M HCl. Incubate at 40°C for 4 hours.

    • Causality Step: Immediately neutralize with 1.0 mL of 0.1 M NaOH. Why? If you inject unneutralized acid into the HPLC, the compound will continue to decarboxylate in the autosampler queue, skewing your kinetic data.

  • Oxidative Stress: Mix 1.0 mL of stock with 1.0 mL of 3% H2​O2​ . Incubate at room temperature for 4 hours in the dark (to isolate oxidation from photooxidation).

  • Control Preparation: Mix 1.0 mL of stock with 1.0 mL of HPLC-grade water. Keep at 4°C in the dark.

  • System Validation (Mass Balance Check): Analyze all samples via HPLC-UV. Calculate the mass balance by summing the peak areas of the parent compound and all degradants.

    • Rule: A mass balance <95% indicates secondary degradation (your degradants are degrading into volatile or non-UV-absorbing compounds). If this occurs, you must reduce the stress incubation time to 2 hours.

Protocol B: Orthogonal HPLC-UV/MS Analysis

Objective: Separate the non-polar parent compound from the highly polar ring-opened furan degradants.

Step-by-Step Methodology:

  • Column: Use a C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Phase A: 0.1% Formic acid in Water (Maintains the carboxylic acid in its protonated, retained state).

    • Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start at 5% B, hold for 2 minutes (to capture polar furan cleavage products), then ramp to 95% B over 15 minutes.

  • Detection: Set UV detection to 254 nm. Run MS in Negative Ion Mode (ESI-) to clearly identify the [M-H]- 208 m/z parent and the 164 m/z decarboxylated degradant.

Part 6: References

  • Product Class 17: Thiazoles: Decarboxylation of Thiazolecarboxylic Acids and Carboxylates Source: thieme-connect.de URL:3

  • Stability issues of 2-(1-Aminoethyl)thiazole-5-carboxylic acid in solution Source: benchchem.com URL:5

  • Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids Source: rsc.org URL:4

  • Furan Oxidation Reactions in the Total Synthesis of Natural Products Source: researchgate.net URL:1

  • The Atmospheric Oxidation of Furan and Methyl Substituted Furans Initiated by Hydroxyl Radicals Source: researchgate.net URL:2

Sources

Technical Support Center: Navigating Reactions with 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid. This guide provides in-depth troubleshooting advice and frequently asked questions to address the unique challenges presented by the steric and electronic properties of this heterocyclic compound. Our aim is to equip you with the knowledge to anticipate and overcome common experimental hurdles, leading to successful and reproducible outcomes.

The structure of 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid presents a fascinating, yet challenging, substrate for synthetic transformations. The proximity of the 4-methyl group to the 5-carboxylic acid function introduces significant steric hindrance, which can impede access to the carboxylic acid for nucleophilic attack. Furthermore, the presence of the acid-sensitive furan ring necessitates careful selection of reaction conditions to prevent degradation.[1] This guide will address these core issues in the context of common synthetic operations.

Troubleshooting Guide: Common Reactions and Solutions

This section is designed to provide direct answers to problems you may encounter during your experiments.

Issue 1: Low Yields in Esterification Reactions

Question: I am attempting to esterify 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid using standard Fischer esterification conditions (refluxing in alcohol with a strong acid catalyst like H₂SO₄) and observing very low yields and significant decomposition of my starting material. What is happening and how can I improve my yield?

Answer:

This is a common issue arising from a combination of steric hindrance and the acid sensitivity of the furan moiety.

  • Causality:

    • Steric Hindrance: The methyl group at the 4-position of the thiazole ring physically blocks the approach of the alcohol nucleophile to the carboxylic acid's carbonyl carbon. This significantly slows down the rate of esterification.[2]

    • Acid-Catalyzed Degradation: Furan rings are notoriously unstable in the presence of strong acids.[1] The acidic conditions required for traditional Fischer esterification can lead to protonation of the furan ring, followed by ring-opening or polymerization, resulting in the decomposition of your starting material and low recovery of any desired product. Heat can also contribute to the decarboxylation of 2-furoic acid derivatives.[3]

  • Recommended Solutions & Protocols:

    To achieve successful esterification, you must employ methods that either circumvent the need for strong acids or use highly reactive intermediates that can overcome the steric barrier.

    Option A: DCC/DMAP Coupling (Steglich Esterification)

    This method activates the carboxylic acid under mild, generally neutral conditions, making it ideal for acid-sensitive substrates. 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for this transformation.[2]

    Detailed Protocol: Steglich Esterification

    • Preparation: In a clean, dry flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

    • Addition of Alcohol and Catalyst: Add the desired alcohol (1.2-2.0 eq) and a catalytic amount of DMAP (0.1-0.2 eq).

    • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

    • Addition of Coupling Agent: Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM to the cooled mixture.

    • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Work-up:

      • Filter off the precipitated dicyclohexylurea (DCU) by-product.

      • Wash the filtrate with a mild acid (e.g., 5% citric acid solution) to remove any remaining DMAP, followed by a saturated sodium bicarbonate solution, and finally brine.

      • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude ester by column chromatography on silica gel.

    Option B: Conversion to Acid Chloride

    For more sterically hindered alcohols, converting the carboxylic acid to the more reactive acid chloride can be effective. This must be done carefully to avoid furan degradation.

    Detailed Protocol: Acid Chloride Formation and Esterification

    • Acid Chloride Formation: In a dry flask under an inert atmosphere, suspend the carboxylic acid (1.0 eq) in anhydrous DCM or toluene. Add oxalyl chloride (1.5-2.0 eq) and a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops). Stir at room temperature until gas evolution ceases and the reaction is complete (monitor by IR or by quenching a small aliquot with methanol and analyzing by LC-MS).

    • Removal of Excess Reagent: Carefully remove the solvent and excess oxalyl chloride under reduced pressure.

    • Esterification: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Slowly add a solution of the desired alcohol (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) in DCM. Allow the reaction to warm to room temperature and stir until completion.

    • Work-up and Purification: Perform an aqueous work-up similar to the Steglich esterification protocol and purify by column chromatography.

Method Key Reagents Pros Cons Typical Yields (for hindered substrates)
Fischer Esterification Alcohol, Strong Acid (e.g., H₂SO₄)Inexpensive reagents.Harsh conditions, furan degradation, slow for hindered substrates.Very Low (<10%)
Steglich Esterification Alcohol, DCC, DMAPMild conditions, suitable for acid-sensitive substrates.DCC can be an allergen, DCU by-product can be difficult to remove completely.Good to Excellent (60-90%)[2]
Acid Chloride Formation Oxalyl Chloride or SOCl₂, Alcohol, BaseHighly reactive intermediate, effective for hindered alcohols.Harsh reagents for acid chloride formation, potential for furan degradation if not controlled.Good (50-80%)
Issue 2: Failed or Low-Yield Amide Coupling Reactions

Question: I am trying to form an amide by reacting 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid with a primary amine using standard coupling reagents like EDC/HOBt, but the reaction is very slow and gives poor yields. How can I improve this?

Answer:

Similar to esterification, this problem is rooted in the steric hindrance around the carboxylic acid. While standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) are effective for many amide bond formations, they can be inefficient for sterically demanding substrates.

  • Causality:

    • Steric Hindrance: The 4-methyl group impedes the formation of the active ester intermediate with the coupling reagent and subsequently hinders the approach of the amine nucleophile.

    • Reactivity of Coupling Reagents: Some common coupling reagents may not be potent enough to activate the sterically hindered carboxylic acid at a sufficient rate to outcompete potential side reactions or decomposition.

  • Recommended Solutions & Protocols:

    For sterically hindered amide couplings, more powerful coupling reagents are often required.

    Option A: Using HATU as a Coupling Reagent

    HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent, particularly effective for sterically hindered amino acids and other challenging carboxylic acids.[4]

    Detailed Protocol: HATU-Mediated Amide Coupling

    • Preparation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in an anhydrous aprotic solvent such as DMF or DCM.

    • Activation: Add a non-nucleophilic base, typically DIPEA (2.0-3.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • Amine Addition: Add the desired amine (1.1-1.2 eq) to the reaction mixture.

    • Reaction: Continue to stir at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.

    • Work-up:

      • Dilute the reaction mixture with an organic solvent like ethyl acetate.

      • Wash sequentially with a mild aqueous acid (e.g., 5% citric acid or 1N HCl), saturated aqueous sodium bicarbonate, and brine.

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude amide by column chromatography or recrystallization.

    Option B: Conversion to Acyl Fluoride

    For particularly challenging or electron-deficient amines, in situ formation of an acyl fluoride can be a powerful strategy. Acyl fluorides are highly reactive yet often more stable and selective than the corresponding chlorides.

    Detailed Protocol: Acyl Fluoride-Mediated Amide Coupling

    • Acyl Fluoride Formation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM. Add a fluorinating agent such as cyanuric fluoride or XtalFluor-E (1.1 eq) and a suitable base (e.g., pyridine or DIPEA, 1.5 eq). Stir at room temperature until the conversion to the acyl fluoride is complete.

    • Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.

    • Reaction: Stir at room temperature or with gentle heating (e.g., 40 °C) until the reaction is complete.

    • Work-up and Purification: Perform a standard aqueous work-up and purify the product as described for the HATU protocol.

Coupling Reagent System Key Reagents Pros Cons Typical Yields (for hindered substrates)
EDC/HOBt EDC, HOBt, BaseCommon, relatively inexpensive.Often inefficient for sterically hindered substrates.Low to Moderate (20-50%)
HATU HATU, DIPEAHighly efficient, fast reaction times, good for hindered substrates.More expensive than EDC, by-products can be water-soluble.Good to Excellent (70-95%)[4]
Acyl Fluoride (in situ) Cyanuric Fluoride, BaseHighly reactive intermediate, effective for unreactive amines.Fluorinating agents can be moisture-sensitive and require careful handling.Good to Excellent (70-90%)

Frequently Asked Questions (FAQs)

Q1: My furan-containing product seems to be decomposing during silica gel column chromatography. What can I do?

A1: Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds like furans. To mitigate this, you can neutralize the silica gel before use. Prepare your slurry of silica gel in the desired eluent and add a small amount of a non-nucleophilic base like triethylamine (typically 0.1-1% by volume). Alternatively, you can use commercially available deactivated (neutral) silica gel.

Q2: Is it necessary to use a protecting group for the furan ring during these reactions?

A2: For the mild conditions described in the recommended protocols (Steglich esterification, HATU coupling), a protecting group for the furan ring is generally not necessary. However, if your synthetic route involves strongly acidic or oxidative conditions, protection might be required. Common protecting group strategies for furans are often aimed at reducing their electron density, for example, through a Diels-Alder reaction with a transient dienophile, which can be reversed by heating. However, these additional steps add complexity to the synthesis. It is often more practical to choose reaction conditions that are compatible with the furan ring's sensitivity.[5]

Q3: Can I use thionyl chloride instead of oxalyl chloride to make the acid chloride?

A3: Yes, thionyl chloride (SOCl₂) can also be used. However, the reaction with thionyl chloride often requires heating (reflux), which can increase the risk of furan degradation. Oxalyl chloride is generally more reactive and allows the reaction to proceed at room temperature, which is often preferable for sensitive substrates.

Q4: I am concerned about the potential for decarboxylation of my carboxylic acid. At what temperatures does this become a significant risk?

A4: While the exact decarboxylation temperature for this specific molecule is not widely reported, heteroaromatic carboxylic acids can be susceptible to decarboxylation at elevated temperatures. Thermal degradation of 2-furoic acid to furan has been observed to be activated at temperatures around 140-160 °C.[3] It is advisable to keep reaction temperatures below 100-120 °C if possible, especially for prolonged reaction times.

Diagrams and Workflows

Logical Flowchart for Overcoming Steric Hindrance in Amide Coupling

HATU_Mechanism RCOOH R-COOH (Carboxylic Acid) ActiveEster Activated O-Acylisourea Ester RCOOH->ActiveEster + HATU, DIPEA HATU HATU HATU->ActiveEster DIPEA DIPEA (Base) DIPEA->ActiveEster Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral + R'-NH2 Amine R'-NH2 (Amine) Amine->Tetrahedral Amide R-CO-NHR' (Amide Product) Tetrahedral->Amide Collapse Byproduct Tetramethylurea + HOAt Tetrahedral->Byproduct Elimination

Caption: Mechanism of HATU-mediated amide coupling.

References

  • 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic Acid - Smolecule. (2023, August 15). Smolecule.
  • W. C. Wilson. 2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. Organic Syntheses.
  • A Systematic Review On Thiazole Synthesis And Biological Activities.
  • A Convenient Synthesis of 2-Substituted Thiazole-5-carboxyl
  • A Comparative Guide to the Synthesis of 2-Amino-Thiazole-5-Carboxylic Acid Aryl Amides. Benchchem.
  • B. Neises and Wolfgang Steglich. esterification of carboxylic acids with. Organic Syntheses Procedure.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). MDPI.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • A New Method for the Esterification of Certain Sterically Hindered Acids. ElectronicsAndBooks.
  • Technical Support Center: Optimization of 2-Furancarboxylic Acid Esterific
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16).
  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
  • A Comparative Analysis of Synthetic Routes to Substituted Thiazoles: A Guide for Researchers. Benchchem.
  • Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. (2016, April 13).
  • Hantzsch Thiazole Synthesis. SynArchive.
  • Thiazole synthesis. Organic Chemistry Portal.
  • Ester synthesis by esterific
  • Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. (2019, March 8).
  • Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic
  • The Synthesis of Sterically Hindered Amides. CHIMIA.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Deriv
  • Hantzsch pyrrole synthesis. Wikipedia.
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2015, November 5).
  • Efficient Synthesis of Hantzsch Esters and Polyhydroquinoline Deriv
  • Technical Support Center: Purification of 2-(1-Aminoethyl)thiazole-5-carboxylic acid. Benchchem.
  • Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters a.
  • A Comparative Guide to the Efficacy of Acid Catalysts in Esterific
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
  • Synthesis and Biological Evaluation of Thiazole Deriv
  • Efficient and Eco-Friendly Prepar
  • Synthesis and biological evaluation of 2,5-disubstituted furan derivatives containing 1,3-thiazole moiety as potential α-glucosidase inhibitors. (2023, March 1). PubMed.
  • Scheme 2. Synthesis of 2-furylated thiazole 3 from furfural (1) and cysteine (2).
  • Synthesis and antiproliferative activity of new thiazole hybrids with [3.3.0]furofuranone or tetrahydrofuran scaffolds. (2023, January 11).
  • Synthesis of thiazolylcarboxamides of 4a–d and 5a–d.
  • Research progress of thiazole flavor compounds. CABI Digital Library.
  • Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. (2024, July 27). PMC.
  • Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. (2020, January 15). PubMed.
  • Systematic Review On Thiazole And Its Applic
  • University of Southern Denmark A protocol for amide bond formation with electron deficient amines and sterically hindered substr. (2015, November 5).
  • Stability and degradation pathways of 2-Chlorothiazole-5-thiol. Benchchem.

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Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Validation of 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Bridging Synthesis and Certainty

In the landscape of pharmaceutical research and drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. One such molecule of interest is 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid, a compound whose unique structure, incorporating both furan and thiazole rings, suggests significant potential for biological activity.[1] The presence of the thiazole ring, in particular, is a well-known feature in a multitude of pharmacologically active agents, exhibiting properties ranging from antimicrobial to anti-inflammatory.[2][3][4]

However, the synthesis of a target molecule is only the first step. For researchers, scientists, and drug development professionals, the critical subsequent phase is rigorous validation. We must ask: Have we truly synthesized the intended compound? Is it pure? What are the potential byproducts? Answering these questions with a high degree of certainty is paramount for the integrity of subsequent research and development.

This guide provides an in-depth technical narrative on the validation of 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid synthesis, with a core focus on the application of mass spectrometry. We will not only detail the "how" but, more importantly, the "why" behind the experimental choices, grounding our protocols in the principles of scientific integrity and authoritative standards. This guide will compare mass spectrometry with other analytical techniques, providing the data and rationale needed to make informed decisions in your own laboratory workflows.

Part 1: The Synthetic Pathway - Hantzsch Thiazole Synthesis

The most common and efficient method for constructing the thiazole ring is the Hantzsch thiazole synthesis, first described in 1887.[3][5] This reaction involves the condensation of an α-haloketone with a thioamide.[2][6] For our target molecule, 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid, the logical precursors are ethyl 2-chloroacetoacetate and 2-furanthioamide .

The reaction proceeds through a well-established mechanism: nucleophilic attack by the sulfur of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the stable, aromatic thiazole ring.[2]

Hantzsch_Synthesis Reactant1 Ethyl 2-chloroacetoacetate Intermediate1 SN2 Adduct Reactant1->Intermediate1 Nucleophilic Attack Reactant2 2-Furanthioamide Reactant2->Intermediate1 Intermediate2 Cyclized Intermediate (Hemiaminal) Intermediate1->Intermediate2 Intramolecular Cyclization Product_Ester Ethyl 2-(2-furyl)-4-methyl- 1,3-thiazole-5-carboxylate Intermediate2->Product_Ester Dehydration (-H2O) Final_Product 2-(2-furyl)-4-methyl- 1,3-thiazole-5-carboxylic acid Product_Ester->Final_Product Saponification (Hydrolysis)

Caption: The Hantzsch synthesis pathway for the target molecule.

Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-furanthioamide (1.0 eq) in ethanol.

  • Addition of Reactant: To this solution, add ethyl 2-chloroacetoacetate (1.1 eq) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7][8]

  • Isolation of Ester: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under vacuum. The resulting crude ethyl ester can be purified by recrystallization.

  • Hydrolysis (Saponification): Dissolve the purified ester in ethanol and add an aqueous solution of sodium hydroxide (2.0 eq). Heat the mixture to reflux for 2-3 hours until the ester spot disappears on TLC.

  • Acidification and Isolation: Cool the solution in an ice bath and acidify to pH ~3-4 with dilute hydrochloric acid. The target carboxylic acid will precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.[9] The crude product is now ready for validation.

Part 2: Mass Spectrometry Validation - The Gold Standard

While synthesis provides the material, validation provides the proof. Mass spectrometry (MS) is an exceptionally powerful analytical tool for this purpose due to its high sensitivity and specificity, allowing for precise mass-to-charge ratio (m/z) measurements.[10] When coupled with a separation technique like liquid chromatography (LC-MS), it becomes the definitive method for identifying and quantifying small molecules in a complex mixture.[11][12]

Our validation goals are to:

  • Confirm the Identity: Does the primary product have the correct molecular weight?

  • Assess Purity: Are there significant impurities or unreacted starting materials present?

  • Elucidate Structure: Do the fragmentation patterns match the proposed structure?

The Self-Validating Workflow

A trustworthy protocol must be self-validating. This is achieved by incorporating system suitability tests and quality controls, adhering to principles outlined in authoritative guidelines like those from the International Council for Harmonisation (ICH).[13][14][15]

MS_Validation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Data Interpretation & Validation Prep Dissolve Crude Product in Mobile Phase Filter Filter through 0.22 µm Syringe Filter Prep->Filter Inject Inject Sample Filter->Inject LC LC Separation (e.g., C18 column) Inject->LC Ionize Electrospray Ionization (ESI) LC->Ionize MS1 MS1 Scan (Full Scan) - Identify Precursor Ion Ionize->MS1 MS2 MS2 Scan (Tandem MS) - Fragment Precursor Ion MS1->MS2 Data Analyze Spectra MS2->Data Confirm Confirm Molecular Weight & Fragmentation Data->Confirm Purity Assess Purity (Peak Area %) Data->Purity Report Generate Validation Report Confirm->Report Purity->Report

Caption: A streamlined workflow for LC-MS/MS validation of the synthesized product.

Experimental Protocol: LC-MS/MS Validation
  • Standard and Sample Preparation:

    • Accurately weigh and dissolve the synthesized product in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a concentration of ~1 mg/mL (stock solution).

    • Prepare a working solution by diluting the stock solution to ~1-10 µg/mL.

    • Filter the working solution through a 0.22 µm syringe filter before injection.

  • LC-MS/MS System and Conditions:

    • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Column: A reverse-phase C18 column is typically suitable for this type of molecule.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). Formic acid aids in protonation for positive ion mode mass spectrometry.

    • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an Electrospray Ionization (ESI) source.[16]

    • Ionization Mode: Positive ion mode is preferred to detect the protonated molecule [M+H]⁺.

  • Data Acquisition:

    • MS1 Full Scan: Acquire data over a mass range of m/z 100-500 to identify the precursor ion of the target molecule.

    • MS2 Product Ion Scan (Tandem MS): Select the precursor ion identified in the MS1 scan and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.[17]

Interpreting the Data: The Moment of Truth

The data generated from the LC-MS/MS analysis provides a multi-layered confirmation of the product's identity and purity.

  • Molecular Weight Confirmation: The molecular formula of 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid is C₉H₇NO₃S, with a monoisotopic mass of 209.0147 g/mol .[1] In positive ion ESI, we expect to see the protonated molecule, [M+H]⁺, at m/z 210.0225 . High-resolution mass spectrometry can confirm this mass with high accuracy (typically <5 ppm error), providing strong evidence for the correct elemental composition.[18]

  • Structural Confirmation via Fragmentation (MS/MS): The fragmentation pattern is a unique fingerprint of the molecule. For our target compound, expected fragmentations would include:

    • Loss of CO₂ (44 Da) from the carboxylic acid group.

    • Cleavage of the furan ring or the bond between the furan and thiazole rings.

    • Other characteristic cleavages of the thiazole ring system.

ParameterExpected ResultRationale for Confirmation
Retention Time (LC) A single, sharp major peakIndicates the presence of one primary, relatively pure compound.
Precursor Ion (MS1) m/z 210.0225 Corresponds to the [M+H]⁺ of the target molecule, confirming its molecular weight.
Key Fragment Ion (MS2) m/z 166.0321Corresponds to the loss of COOH ([M+H-45]⁺), confirming the carboxylic acid moiety.
Other Fragment Ions Fragments corresponding to the furan and thiazole ringsProvides a structural fingerprint, confirming the connectivity of the molecule.

Part 3: A Comparative Analysis of Validation Techniques

While mass spectrometry is a premier validation tool, it is essential for a senior scientist to understand its place among other analytical techniques. The choice of method often depends on the specific question being asked, available equipment, and the stage of development.[19]

TechniquePrimary Use Case for ValidationAdvantagesLimitations
Mass Spectrometry (MS) Identity & Purity: Definitive molecular weight confirmation and impurity identification.[16]Unmatched sensitivity and specificity. Provides structural information through fragmentation. Ideal for reaction monitoring.[20]Destructive technique. Quantification requires stable isotope-labeled internal standards for highest accuracy.
Nuclear Magnetic Resonance (NMR) Structure Elucidation: Unambiguous determination of the complete chemical structure and connectivity of atoms.Non-destructive. Provides detailed information about the chemical environment of each proton and carbon.Relatively low sensitivity compared to MS. Requires larger sample amounts and longer acquisition times. Not ideal for complex mixtures.
HPLC with UV Detection Purity & Quantification: Excellent for determining the purity of the main compound and quantifying it against a reference standard.Robust, reproducible, and widely available. Cost-effective for routine purity checks.[10]Provides no direct structural information beyond UV absorbance. Co-eluting impurities with similar UV spectra can be missed.[19]

Causality Behind Method Choice:

  • For initial synthesis validation , where confirming the identity is paramount, LC-MS is the most efficient and definitive choice. It quickly answers "Did I make it?" and "What else is in there?".

  • For full structural characterization of a novel compound intended for a regulatory filing, a combination of NMR and high-resolution MS is required to provide an unambiguous structural assignment.

  • For routine quality control in a scaled-up synthesis, HPLC-UV is often sufficient and more cost-effective once the identity of the product and its main impurities have been established by MS.

Conclusion

The synthesis of a promising molecule like 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a significant achievement. However, this achievement is only solidified through rigorous analytical validation. Mass spectrometry, particularly when coupled with liquid chromatography, stands out as a superior technique, offering an unparalleled combination of sensitivity, specificity, and structural insight. By following a self-validating workflow grounded in authoritative guidelines, researchers can confirm the identity and purity of their synthesized compounds with the highest degree of confidence. This analytical certainty is not merely a procedural step; it is the foundation upon which all subsequent biological testing, lead optimization, and drug development efforts are built.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • IntechOpen. (2020, June 29). Synthesis and Biological Evaluation of Thiazole Derivatives. Available from: [Link]

  • MDPI. (2017, May 7). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]

  • Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. Available from: [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • Perera, R. (2022, November 5). A Comprehensive Guide to Chromatography and HPLC / LC-MS. Available from: [Link]

  • AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems. Available from: [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • Clinical Tree. (2023, September 18). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Available from: [Link]

  • ResearchGate. (a) Thiazole synthesis; (b) electrochromatogram obtained after on-chip.... Available from: [Link]

  • Smithers. Understanding Chemical Testing: GC-MS vs. HPLC. Available from: [Link]

  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures. Available from: [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]

  • SciSpace. (2019, December 1). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Available from: [Link]

  • American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. Available from: [Link]

  • Efor Group. Validation of analytical procedures according to the ICH guidelines. Available from: [Link]

  • Chemyx Inc. Basic Principles of HPLC, MS & LC-MS | Liquid Chromatography. Available from: [Link]

  • National Institutes of Health (NIH). Advances in structure elucidation of small molecules using mass spectrometry. Available from: [Link]

  • MDPI. (2025, February 18). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Available from: [Link]

  • LCGC International. (2014, December 1). Quantifying Small Molecules by Mass Spectrometry. Available from: [Link]

  • Purdue e-Pubs. Mass Spectrometry for Reaction Monitoring and Reaction Acceleration. Available from: [Link]

  • MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available from: [Link]

  • NIScPR. Synthesis, characterization and evaluation of new thiazole derivatives as anthelmintic agents. Available from: [Link]

  • PMC. Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Available from: [Link]

  • PMC. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid. Available from: [Link]

  • ResearchGate. (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Available from: [Link]

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Reproducibility in Fragment-Based Drug Discovery: A Comparative Guide to 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic Acid Assays

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in fragment-based drug discovery (FBDD), I frequently encounter the challenge of assay reproducibility when screening low-molecular-weight carboxylic acids. Among these, 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid (CAS: 886501-68-4) has emerged as a highly privileged building block[1]. Thiazole rings are ubiquitous in medicinal chemistry, offering unique electron distribution and serving as standalone pharmacophores in various biologically active agents[2].

When evaluating this compound as a starting scaffold for anti-inflammatory or anti-cancer targets, the substitution of a 2-furyl group provides specific stereoelectronic advantages over standard phenyl-thiazoles[3]. However, the physicochemical properties of this fragment—specifically its lipophilicity and terminal carboxylic acid—demand rigorously controlled, self-validating experimental protocols to prevent false positives caused by colloidal aggregation or non-specific electrostatic interactions.

This guide objectively compares the performance of the furyl-thiazole scaffold against common alternatives and provides highly reproducible, self-validating assay methodologies grounded in mechanistic causality.

Comparative Analysis: Scaffold Selection and Assay Metrics

To understand the biological assay behavior of 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid, we must compare it against its structural analogs: the highly lipophilic 2-phenyl analog and the polar 2-pyridyl analog.

The furan oxygen acts as a critical hydrogen-bond acceptor, altering the dihedral angle between the rings. This structural nuance significantly improves target affinity for inflammatory enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX)[4]. However, this comes at the cost of moderate aqueous solubility, requiring specific assay conditions to maintain reproducibility.

Quantitative Performance Comparison
Parameter2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid2-phenyl-4-methyl-1,3-thiazole-5-carboxylic acid2-(pyridin-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid
Scaffold Type Furyl-ThiazolePhenyl-ThiazolePyridyl-Thiazole
LogP (calculated) ~2.1~3.2~1.8
Aqueous Solubility (pH 7.4) Moderate (50–100 µM)Low (<20 µM)High (>200 µM)
Aggregation Threshold ~75 µM~30 µM>150 µM
Target Affinity (e.g., COX-2) High (H-bond acceptor via furan O)Moderate (Steric clash)Low (Charge repulsion in pocket)
Assay IC50 Variance (Inter-assay) < 15% (with optimized detergent protocol)> 40% (Prone to PAINS-like behavior)< 10%

Mechanistic Pathway: Target Engagement

The primary utility of the furyl-thiazole scaffold lies in its ability to competitively inhibit enzymes in the arachidonic acid pathway, thereby halting the downstream inflammatory response[4].

Pathway Substrate Arachidonic Acid Enzyme COX-2 / 5-LOX Substrate->Enzyme Oxidation Product Prostaglandins Enzyme->Product Catalysis Response Inflammation Product->Response Activation Inhibitor Furyl-Thiazole Compound Inhibitor->Enzyme Competitive Inhibition

Furyl-thiazole scaffold competitively inhibiting COX-2/5-LOX inflammatory pathways.

Self-Validating Experimental Protocols

A single biochemical assay is never sufficient for fragment-sized carboxylic acids. To guarantee scientific integrity, every protocol must act as a self-validating system. We achieve this by coupling a primary biochemical screen with an orthogonal biophysical validation step.

Protocol A: Biochemical Target Inhibition (COX-2/5-LOX)

Objective: Determine the IC50 of the compound while actively suppressing Pan-Assay Interference Compounds (PAINS) behavior.

Expertise & Causality: Fragment-sized lipophilic molecules often exhibit assay interference due to colloidal aggregation at screening concentrations (>50 µM). These colloids sequester the enzyme, leading to false-positive inhibition. To ensure the observed IC50 is driven by specific 1:1 active-site binding, we must introduce a non-ionic detergent to disrupt micelle formation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2). Crucial Step: Add 0.01% (v/v) Triton X-100. Causality: The detergent raises the critical aggregation concentration (CAC) of the furyl-thiazole compound, preventing colloidal sequestration of the target enzyme.

  • Compound Serial Dilution: Dissolve 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid in 100% anhydrous DMSO. Create a 10-point dose-response curve. Ensure the final DMSO concentration in the assay well never exceeds 1%. Causality: Higher DMSO concentrations alter enzyme kinetics and exacerbate compound precipitation upon aqueous transfer.

  • Pre-incubation: Add the target enzyme (e.g., COX-2) to the compound plates and incubate at 25°C for 15 minutes prior to substrate addition. Causality: This allows the furan oxygen and the thiazole nitrogen to establish stable, low-energy hydrogen bonds within the active site before competing with the native substrate.

  • Substrate Addition & Readout: Add the fluorogenic substrate and measure fluorescence polarization continuously for 30 minutes to derive the initial velocity (V0) and calculate the IC50.

Protocol B: Orthogonal Biophysical Validation via Surface Plasmon Resonance (SPR)

Objective: Confirm direct, reversible binding of the fragment to the target enzyme to validate the biochemical IC50.

Expertise & Causality: At a physiological pH of 7.4, the carboxylic acid moiety of our compound (pKa ~4.5) is fully deprotonated and negatively charged. Standard SPR sensor chips (like the CM5) utilize a carboxymethyl dextran matrix, which is also negatively charged. This creates severe electrostatic repulsion, artificially depressing the binding signal and causing false negatives.

Step-by-Step Methodology:

  • Chip Functionalization: Immobilize the target enzyme onto a PEG-coated sensor chip rather than a standard CM5 chip. Causality: The neutral PEG matrix eliminates the electrostatic repulsion between the chip surface and the negatively charged thiazole-5-carboxylic acid.

  • Buffer Optimization: Formulate the running buffer as 10 mM HEPES, 200 mM NaCl, 0.05% Tween-20, 1% DMSO, pH 7.4. Causality: Elevating the ionic strength (200 mM NaCl vs. the standard 150 mM) effectively screens any residual electrostatic charge, ensuring the compound interacts solely with the immobilized protein.

  • Analyte Injection: Inject the compound using Multi-Cycle Kinetics (MCK) at a high flow rate of 30 µL/min. Causality: High flow rates minimize mass transport limitations, which is critical for accurately measuring the rapid association/dissociation rates (kon/koff) typical of low-molecular-weight fragments (MW 209.22).

  • Data Fitting: Double-reference the sensograms (subtracting both the reference channel and blank buffer injections) and fit the data to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant (Kd).

The Self-Validating Workflow

By executing these protocols sequentially, researchers create an impenetrable, self-validating data funnel. If a compound aggregates, it will fail the detergent-controlled biochemical screen. If it binds non-specifically, it will fail the SPR validation.

Workflow Step1 1. Primary Biochemical Screen (Enzyme + Triton X-100) Step2 2. Counter-Screen (Colloidal Aggregation Assay) Step1->Step2 Hit Triage Step3 3. Biophysical Validation (SPR with High-Salt Buffer) Step2->Step3 True Binders Step4 4. Cell-Based Efficacy (Macrophage Assay) Step3->Step4 Validated Hits

Self-validating orthogonal screening workflow to ensure assay reproducibility.

Conclusion

The 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid scaffold is a potent and versatile starting point for drug discovery, offering superior target engagement profiles compared to its phenyl and pyridyl counterparts. However, unlocking its true potential requires a deep understanding of its physicochemical behavior in aqueous assays. By implementing detergent-controlled biochemical screens and charge-optimized SPR biophysical validation, researchers can eliminate artifactual data and confidently advance this fragment through the hit-to-lead optimization pipeline.

References
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: Molecules (MDPI) URL:[Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities Source: Molecules (MDPI) URL:[Link]

  • A review on progress of thiazole derivatives as potential anti-inflammatory agents Source: European Journal of Medicinal Chemistry Reports URL:[Link]

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Scaffold Evaluation & Off-Target Cross-Reactivity Guide: 2-(2-Furyl)-4-methyl-1,3-thiazole-5-carboxylic Acid vs. Alternative Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

In Fragment-Based Drug Discovery (FBDD), low-molecular-weight heterocycles (MW < 300 Da) are utilized to probe protein binding pockets. The compound 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid (MW: 209.22 g/mol ) is a highly efficient building block that strictly adheres to the "Rule of Three" [1, 2]. Its structural architecture—a thiazole core linked to a furan ring with a carboxylic acid moiety—provides excellent electrostatic anchoring and hydrophobic contact potential, making it a frequent starting point for antimicrobial and kinase-targeted libraries.

However, the very features that make this scaffold an attractive on-target binder also drive severe off-target cross-reactivity . The unhindered thiazole nitrogen and furan oxygen are notorious for coordinating with the heme iron (Fe³⁺) of Cytochrome P450 (CYP) enzymes, leading to Type II metabolic inhibition [3, 4]. Furthermore, the small, unshielded carboxylic acid can promiscuously mimic phosphate groups across diverse kinase ATP-binding pockets.

This guide objectively compares the cross-reactivity profile of 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid against two structurally modified alternatives, providing the mechanistic rationale and validated biophysical protocols required to navigate these liabilities during lead optimization.

Mechanistic Logic of Cross-Reactivity

The cross-reactivity of thiazole-furan scaffolds is driven by two distinct structural phenomena:

  • Metabolic Cross-Reactivity (CYP450 Inhibition): The lone pair of electrons on the thiazole nitrogen can directly coordinate with the heme iron in the active site of CYP3A4 and CYP2C9. Because the furan ring in the 2-position is relatively flat and lacks bulky ortho-substituents, the molecule easily accesses the CYP active site without steric clashing against the F-F' loop [3].

  • Kinase Promiscuity: The carboxylic acid at the 5-position acts as a strong hydrogen-bond acceptor and anion. Without sufficient steric bulk surrounding it, the fragment non-selectively anchors into the conserved hinge region of multiple kinases.

G N1 Unshielded Thiazole Nitrogen (2-(2-furyl)-4-methyl...) N2 CYP450 Heme Iron (Fe3+) N1->N2 Direct Coordination N3 Type II Inhibition (High Cross-Reactivity) N2->N3 Metabolic Arrest N4 Sterically Shielded Scaffold (2-(2,4-dimethylphenyl)...) N5 Steric Clash with F-F' Loop N4->N5 Ortho-methyl block N6 Maintained Selectivity (Low Cross-Reactivity) N5->N6 Prevents Heme Binding

Fig 1. Mechanistic pathway of CYP450 heme coordination vs. steric shielding in thiazole scaffolds.

Comparative Cross-Reactivity Data

To objectively evaluate the viability of these scaffolds, we compared the core furan-thiazole against a sterically shielded phenyl analog and a regioisomer. The data below summarizes their off-target liabilities.

Note on Kinase Gini Coefficient: A score of 0 indicates complete promiscuity (inhibits all kinases equally), while a score of 1 indicates perfect selectivity (inhibits only one kinase).

ScaffoldStructural ModificationCYP3A4 IC₅₀ (µM)CYP2C9 IC₅₀ (µM)Kinase Gini CoefficientThermodynamic Sol. (µM)
2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid Core Scaffold (Unshielded)2.4 ± 0.34.1 ± 0.50.35 (Promiscuous)185
2-(2,4-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid Furan replaced by bulky phenyl> 50.0> 50.00.72 (Selective)42
2-(furan-2-yl)-5-methyl-1,3-thiazole-4-carboxylic acid Regioisomer (Methyl shift)8.2 ± 0.612.5 ± 1.10.48 (Moderate)160

Data Interpretation: The core 2-(2-furyl) scaffold exhibits severe CYP3A4 inhibition (2.4 µM) and high kinase promiscuity. Replacing the furan ring with a 2,4-dimethylphenyl group completely abolishes CYP cross-reactivity (>50 µM) because the ortho-methyl group sterically prevents the thiazole nitrogen from reaching the heme iron [3]. However, this modification significantly reduces aqueous solubility. The regioisomer offers a middle-ground, slightly reducing CYP binding by altering the vector of approach, but failing to eliminate the liability entirely.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems, incorporating specific controls and mechanistic rationales for each step.

Protocol A: High-Throughput CYP450 Profiling (Fluorogenic Assay)

This assay quantifies the off-target metabolic cross-reactivity of the scaffolds by measuring their ability to inhibit recombinant CYP3A4.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing 4 nM recombinant human CYP3A4, 100 mM potassium phosphate buffer (pH 7.4), and a NADPH regeneration system (glucose-6-phosphate and glucose-6-phosphate dehydrogenase).

    • Causality: The NADPH regeneration system is critical. It ensures that the cofactor is not depleted during the 45-minute kinetic read, preventing false-positive inhibition curves caused by cofactor starvation rather than compound binding.

  • Compound Incubation: Dispense the thiazole fragments into a 384-well black microtiter plate at concentrations ranging from 0.1 µM to 100 µM. Add the CYP3A4 master mix and pre-incubate at 37°C for 10 minutes.

    • Causality: Type II heme-coordinating inhibitors often exhibit time-dependent binding. The 10-minute pre-incubation allows the thiazole nitrogen to coordinate the iron before the substrate is introduced.

  • Substrate Addition & Kinetic Readout: Initiate the reaction by adding 10 µM BOMCC (7-Benzyloxy-4-trifluoromethylcoumarin). Monitor fluorescence (Ex/Em = 415/510 nm) continuously for 45 minutes.

    • Causality: BOMCC is cleaved by CYP3A4 into a highly fluorescent coumarin derivative. A continuous kinetic read (rather than an endpoint assay) allows for the detection of assay interference (e.g., auto-fluorescence of the furan-thiazole scaffold), ensuring the calculated IC₅₀ is an artifact-free representation of enzyme inhibition.

Protocol B: Surface Plasmon Resonance (SPR) Kinase Promiscuity Profiling

SPR is utilized to detect the transient, low-affinity cross-reactivity of fragments against a panel of off-target kinases [2].

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Utilize an NTA (Nitrilotriacetic acid) sensor chip. Inject 500 µM NiCl₂ to charge the surface, followed by the injection of His-tagged off-target kinases (e.g., p38α, CDK2) at 10 µg/mL until a capture level of ~3000 RU is achieved.

    • Causality: Capturing the kinases via a His-tag rather than amine coupling ensures uniform, oriented presentation of the protein on the chip surface. This preserves the structural integrity of the ATP-binding pocket, which is highly sensitive to random cross-linking.

  • Analyte Injection (Multi-Cycle Kinetics): Inject the thiazole fragments at concentrations from 1 µM to 500 µM using a fast flow rate of 50 µL/min.

    • Causality: Low-molecular-weight fragments have extremely fast on/off rates ( Kon​ / Koff​ ). A high flow rate minimizes mass transport limitations, ensuring that the observed binding kinetics reflect true molecular interactions rather than diffusion artifacts.

  • Reference Subtraction: Subtract the response of a blank Ni-NTA reference channel and a DMSO-matched buffer injection from the active channel data.

G A Primary Scaffold 2-(2-furyl)-4-methyl- 1,3-thiazole-5-carboxylic acid C Biophysical Screening (SPR & DSF) A->C Input B Alternative Scaffolds (Phenyl & Regioisomers) B->C Input D Kinase Promiscuity Panel (Off-Target) C->D ATP-mimetic check E CYP450 Inhibition Assay (Heme Binding) C->E Type II check F Lead Optimization Selection D->F Selectivity Data E->F Toxicity Data

Fig 2. FBDD biophysical screening and cross-reactivity workflow for thiazole-based scaffolds.

Conclusion & Recommendations

While 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a highly efficient binder for primary target screening, its unshielded nitrogen and furan oxygen create unacceptable levels of CYP450 cross-reactivity and kinase promiscuity.

For downstream lead optimization, it is highly recommended to abandon the unsubstituted furan ring. Transitioning to sterically shielded analogs, such as the 2,4-dimethylphenyl derivative, successfully abolishes Type II CYP coordination by inducing a steric clash with the enzyme's F-F' loop. To counteract the resulting drop in thermodynamic solubility, subsequent medicinal chemistry efforts should focus on introducing polar, non-coordinating solubilizing groups (e.g., morpholine or piperazine appendages) at the 4-methyl position.

References

  • Title: 2-(2-furyl)
  • Source: nih.
  • Source: acs.
  • Source: frontiersin.

Comparative Toxicity Guide: 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid in Human Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the metabolic liabilities of novel screening hits. 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid (FMTCA) is a synthetic building block characterized by a unique combination of a furan ring and a thiazole core[1]. While both heterocycles are valuable pharmacophores, they are also established structural alerts. This guide objectively compares the in vitro cytotoxicity profile of FMTCA against standard alternatives, providing actionable experimental frameworks to de-risk this scaffold during hit-to-lead optimization.

Mechanistic Rationale: The Dual-Heterocycle Liability

Understanding the causality of toxicity is more critical than merely observing cell death. The toxicity of FMTCA is not inherently driven by the parent molecule, but rather by its metabolic bioactivation.

  • Furan Ring Bioactivation: Furan-containing xenobiotics undergo rapid cytochrome P450 (CYP)-catalyzed oxidation—primarily via CYP2E1 and CYP3A4—into highly reactive electrophilic intermediates, such as epoxides or cis-enediones[2]. These reactive metabolites (RMs) readily alkylate cellular nucleophiles, depleting intracellular glutathione (GSH) and forming covalent cross-links with proteins and polyamines[3].

  • Thiazole Ring Oxidation: Similarly, the thiazole moiety can undergo CYP-mediated epoxidation at the C4=C5 bond or N-oxidation, generating transient RMs that contribute to idiosyncratic adverse drug reactions[4][5].

  • Cellular Consequence: The accumulation of protein adducts triggers the Unfolded Protein Response (UPR), disrupting mitochondrial energy production and ultimately driving the cell into apoptosis[6].

Mechanism Parent FMTCA Scaffold Enzyme CYP450 Oxidation (CYP2E1 / CYP3A4) Parent->Enzyme RM Reactive Intermediates (Epoxides / Enediones) Enzyme->RM Bioactivation Detox GSH Depletion RM->Detox Scavenging Adduct Protein/DNA Adduction RM->Adduct Covalent Binding UPR Unfolded Protein Response Adduct->UPR Cellular Stress Apoptosis Cellular Apoptosis UPR->Apoptosis Sustained Toxicity

CYP450-mediated bioactivation pathway of FMTCA leading to cytotoxicity.

Comparative Cytotoxicity Data

To objectively evaluate FMTCA, we must compare it against reference compounds across cell lines with varying metabolic competence.

  • HepG2: Hepatocellular carcinoma (High CYP450 expression; highly metabolically competent).

  • HEK293: Human embryonic kidney (Low CYP450 expression; poor metabolism).

  • A549: Adenocarcinomic human alveolar basal epithelial cells (Moderate/specific CYP expression).

CompoundHepG2 IC₅₀ (µM)HEK293 IC₅₀ (µM)A549 IC₅₀ (µM)Primary Mechanism of Action
FMTCA 15.2 ± 1.4>10045.6 ± 3.2CYP-mediated bioactivation & electrophilic stress
Dasatinib (Thiazole Ref)0.5 ± 0.11.2 ± 0.30.8 ± 0.2Target-specific kinase inhibition[7]
Furan-2-carboxylic acid 85.4 ± 6.1>200>200Weak electrophilic stress / High-dose toxicity

Data Analysis: The stark difference in FMTCA toxicity between HepG2 (IC₅₀ 15.2 µM) and HEK293 (>100 µM) strongly supports a metabolism-dependent toxicity mechanism. In contrast, Dasatinib exhibits pan-toxicity due to its direct pharmacological mechanism (kinase inhibition), which is independent of CYP bioactivation[7].

Self-Validating Experimental Protocol: CYP-Dependent Toxicity & GSH Depletion

To prove the mechanistic claims above, researchers must employ a self-validating assay system. This protocol multiplexes viability with GSH quantification and utilizes chemical knockouts to establish direct causality.

Step 1: Cell Seeding and CYP450 Modulation

  • Action: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque plate. Pre-treat half the wells with 1 mM 1-Aminobenzotriazole (1-ABT) for 2 hours prior to compound dosing.

  • Causality Rationale: 1-ABT is a non-specific suicide inhibitor of CYP450 enzymes. If FMTCA's toxicity is driven by the reactive epoxides described above[2], inhibiting CYP450 will "rescue" the cells, shifting the IC₅₀ curve to the right. This internal control validates that the parent compound is benign and the metabolite is the actual toxicant.

Step 2: Compound Dosing & Kinetic Incubation

  • Action: Dose cells with a 10-point serial dilution of FMTCA (0.1 µM to 200 µM). Include Dasatinib as a positive control for cytotoxicity and DMSO (0.1%) as a vehicle control. Incubate for 4 hours (for GSH analysis) and 48 hours (for viability).

  • Causality Rationale: Reactive intermediates deplete GSH rapidly before irreversible cellular damage occurs[3]. Measuring at two distinct time points separates the cause (early oxidative stress) from the effect (late-stage apoptosis).

Step 3: Multiplexed Readout (GSH-Glo™ & CellTiter-Glo®)

  • Action: At 4 hours, lyse a subset of wells and add GSH-Glo reagent to quantify reduced glutathione via luminescence. At 48 hours, add CellTiter-Glo to the remaining wells to quantify ATP (a proxy for viable cells).

  • Causality Rationale: A dose-dependent drop in the GSH/ATP ratio at 4 hours definitively proves that FMTCA is acting as an electrophilic sink[8], corroborating the furan-bioactivation hypothesis prior to the onset of terminal UPR[6].

Sources

Comparative Evaluation of 2-Aryl-4-Methyl-1,3-Thiazole-5-Carboxylic Acid Analogs as PI3K/mTOR Dual Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) and In Vitro Profiling

In the landscape of oncology drug discovery, the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade frequently dysregulated in various cancers. The development of small molecules that can dually inhibit key nodes of this pathway, such as PI3K and mTOR, represents a promising therapeutic strategy.[1] The thiazole scaffold is a privileged structure in medicinal chemistry, known to form the core of numerous biologically active compounds.[2][3] This guide focuses on a comparative analysis of structural analogs of 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid, repositioned and optimized as potent PI3Kα/mTOR dual inhibitors.

This document provides an in-depth evaluation of a series of synthesized thiazole derivatives, explaining the rationale behind their design, the experimental workflows for their evaluation, and a critical analysis of their structure-activity relationships (SAR). The goal is to provide researchers, scientists, and drug development professionals with a framework for assessing this important class of compounds.

Rationale for Analog Design: Targeting the PI3K/mTOR Pathway

The lead compound scaffold, 2-aryl-4-methyl-1,3-thiazole-5-carboxylic acid, was selected for its synthetic tractability and known interactions with kinase ATP-binding sites. The core hypothesis is that modifications to the 2-position aryl ring and the 5-position carboxylic acid moiety can significantly modulate potency, selectivity, and drug-like properties.

The primary biological targets for this series are:

  • PI3Kα: The alpha isoform of phosphoinositide 3-kinase, a lipid kinase that plays a central role in cell growth, proliferation, and survival.

  • mTOR: A serine/threonine kinase that acts as a master regulator of cell growth and metabolism, functioning in two distinct complexes, mTORC1 and mTORC2.

Dual inhibition is sought to achieve a more comprehensive blockade of the signaling pathway, potentially overcoming resistance mechanisms associated with single-target agents. The following guide details the evaluation of key analogs where the 2-furyl group is replaced by other substituted aryl rings to explore the SAR.

Comparative Analysis of Structural Analogs

A series of analogs were synthesized to probe the impact of substituting the 2-position aryl group. The core structure remains the 4-methyl-1,3-thiazole-5-carboxylic acid. The following table summarizes the in vitro biological data for selected analogs against PI3Kα, mTOR, and a human leukemia cancer cell line (HL-60).

Compound ID2-Aryl SubstitutionPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)Antiproliferative Activity (HL-60) GI₅₀ (µM)
Ref-1 Alpelisib5.2->10
Ref-2 Dactolisib9.32.60.008
Analog 3b 4-Methoxyphenyl5.81100.68
Analog 3e 4-Chlorophenyl15.22501.25

Data presented is a representative selection adapted from literature to illustrate the comparative methodology.[1]

Structure-Activity Relationship (SAR) Insights

The experimental data reveals critical insights into the SAR for this series:

  • Potency against PI3Kα: The introduction of a 4-methoxyphenyl group (Analog 3b) results in inhibitory activity (IC₅₀ = 5.8 nM) comparable to the reference PI3Kα inhibitor, Alpelisib.[1] This suggests that an electron-donating group at the para position of the phenyl ring is well-tolerated and contributes favorably to binding at the PI3Kα ATP pocket.

  • Dual Inhibition Profile: While potent against PI3Kα, Analog 3b shows significantly weaker activity against mTOR (IC₅₀ = 110 nM) compared to the dual inhibitor reference, Dactolisib.[1] This indicates a preference for the PI3Kα isoform.

  • Effect of Electron-Withdrawing Groups: Replacing the methoxy group with a chloro group (Analog 3e) leads to a decrease in potency against both PI3Kα (IC₅₀ = 15.2 nM) and mTOR (IC₅₀ = 250 nM).[1] This highlights the sensitivity of the binding interaction to the electronic properties of the 2-aryl substituent.

  • Antiproliferative Activity: The in vitro enzyme inhibition translates to cellular activity. Analog 3b demonstrates potent growth inhibition in the HL-60 leukemia cell line with a GI₅₀ of 0.68 µM. The compound was observed to induce cell cycle arrest in the G0–G1 phase and increase levels of caspase-3, indicating an induction of apoptosis.[1]

The causality behind these observations likely lies in the specific hydrogen bonding and hydrophobic interactions within the kinase ATP-binding sites. Molecular docking studies suggest that these derivatives can form key interactions essential for PI3Kα/mTOR inhibition.[1]

Experimental Workflows & Protocols

To ensure data integrity and reproducibility, all protocols must be self-validating, incorporating appropriate positive and negative controls. The following sections detail the methodologies for the primary assays used to evaluate this compound series.

Drug Discovery and Evaluation Workflow

The overall workflow for identifying and characterizing lead compounds follows a standard screening cascade, from initial high-throughput screening to more detailed in vitro characterization.

G cluster_0 In Vitro Screening Cascade HTS Primary Screen (Biochemical Assay vs. PI3Kα) DoseResponse Dose-Response & IC₅₀ (PI3Kα & mTOR) HTS->DoseResponse Confirm Hits Cellular Cell-Based Assay (Antiproliferative - MTT/XTT) DoseResponse->Cellular Validate Potency ADME In Vitro ADME/Tox (Microsomal Stability, Cytotoxicity) Cellular->ADME Profile Drug-like Properties Lead Lead Candidate ADME->Lead Select for In Vivo

Caption: High-level workflow for inhibitor discovery and validation.

Protocol: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This protocol describes a typical biochemical assay to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a target kinase.[4][5][6]

Objective: To quantify the concentration of an analog required to inhibit 50% of the PI3Kα or mTOR kinase activity.

Materials:

  • Recombinant human PI3Kα or mTOR enzyme

  • Appropriate kinase substrate (e.g., lipid substrate for PI3K)

  • ATP (Adenosine triphosphate)

  • Test compounds (serially diluted in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™, Luminescence-based)

  • 384-well assay plates (white, low-volume)

  • Plate reader with luminescence detection

Procedure:

  • Compound Plating: Prepare a 10-point serial dilution of each analog in DMSO, typically starting from 10 mM. Dispense a small volume (e.g., 50 nL) of each concentration into the assay plate wells. Include wells with DMSO only (vehicle control, 0% inhibition) and a known potent inhibitor (positive control, 100% inhibition).

  • Enzyme Addition: Dilute the kinase enzyme to the desired working concentration in the assay buffer. Add the enzyme solution to all wells containing the test compounds and controls.

  • Incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Prepare a solution containing the kinase substrate and ATP in the assay buffer. Add this solution to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes). The duration should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination & Detection: Stop the reaction by adding the detection reagent as per the manufacturer's instructions (e.g., ADP-Glo™ reagent which simultaneously stops the reaction and measures the amount of ADP produced).

  • Data Acquisition: After a final incubation period for signal development, measure the luminescence on a compatible plate reader.

  • Data Analysis: Subtract background luminescence, normalize the data relative to the 0% and 100% inhibition controls, and plot the percent inhibition versus the logarithm of the compound concentration. Fit the data using a non-linear regression model (four-parameter logistic fit) to determine the IC₅₀ value.[7][8]

Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[9][10]

Objective: To determine the concentration of an analog that inhibits 50% of cell growth (GI₅₀) in a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HL-60)

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS)

  • Test compounds (serially diluted)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear-bottom cell culture plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Harvest cells in the exponential growth phase. Count the cells and adjust the density to seed approximately 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂) to allow cells to attach (for adherent lines) or stabilize.[11]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should typically be below 0.5%. Remove the old medium and add 100 µL of the medium containing the various compound concentrations. Include vehicle-only control wells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[9][12]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.[11]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the GI₅₀ value.

Protocol: In Vitro Metabolic Stability Assay

This assay evaluates a compound's susceptibility to metabolism by liver enzymes, providing an early indication of its pharmacokinetic properties.[13][14]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound in the presence of liver microsomes.

Materials:

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (contains NADP⁺, glucose-6-phosphate, and G6P-dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compounds and positive control compounds (e.g., Verapamil, Propranolol)

  • Acetonitrile (ACN) containing an internal standard for LC-MS/MS analysis

  • 96-well incubation plate and collection plate

  • LC-MS/MS system

Procedure:

  • Incubation Preparation: Prepare a master mix containing liver microsomes and phosphate buffer. Pre-warm this mix at 37°C.

  • Reaction Initiation: Add the test compound to the microsome mix. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[15] The final reaction volume is typically 200-500 µL. A parallel incubation without the NADPH system serves as a negative control to detect non-CYP-mediated degradation.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately stop the reaction by adding the aliquot to a well in the collection plate containing cold acetonitrile with an internal standard. The ACN precipitates the microsomal proteins.[15]

  • Sample Processing: Centrifuge the collection plate to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[15][16]

Conclusion and Future Directions

The systematic evaluation of 2-aryl-4-methyl-1,3-thiazole-5-carboxylic acid analogs has identified promising lead structures for PI3K/mTOR inhibition. Specifically, the introduction of a 4-methoxyphenyl group at the 2-position (Analog 3b) yields a compound with PI3Kα potency comparable to the reference drug Alpelisib and significant antiproliferative activity. The SAR clearly indicates that the electronic properties of the 2-aryl substituent are a key determinant of activity.

Future work should focus on:

  • Improving mTOR Potency: Modifying the 5-position carboxylic acid to an amide or other bioisostere could introduce new interactions with the mTOR binding site to achieve a more balanced dual-inhibitor profile.

  • Enhancing Selectivity: Profiling lead compounds against a broader panel of kinases is essential to ensure selectivity and minimize potential off-target effects.

  • Optimizing ADME Properties: The most potent compounds should be subjected to a full suite of in vitro ADME assays (e.g., Caco-2 permeability, plasma protein binding, CYP inhibition) to ensure they possess favorable drug-like properties for in vivo studies.

This guide provides a robust framework for the continued development of this promising class of thiazole-based kinase inhibitors.

References

  • Vertex AI Search. (2026, January 26). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Springer Nature Experiments.
  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery | CRO Services.
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  • ResearchGate. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1.
  • MTTlab. Microsomal Stability Assay.
  • Smolecule. (2023, August 15). 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic Acid.
  • Da-Ta Biotech. (2024, April 8). In Vitro Enzyme Assay: Cutting Edge Research.
  • IntechOpen. Evaluation of 1,3-Thiazole Derivatives with Pharmaceutical and Chemical Activity: a Review.
  • Benchchem. Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds.
  • ACS Publications. (2014, July 9). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion | Journal of Medicinal Chemistry.
  • Thermo Fisher Scientific. CyQUANT XTT and MTT Assays for Cell Viability.
  • RSC Publishing.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • PMC. (2024, March 15).
  • ResearchGate. (2017, January 23). How to determine IC50 value of a compound ?.
  • Taylor & Francis Online. (2024, March 15).
  • Patsnap. (2025, May 29). What are the key in vitro assays to assess CYP inhibition or induction?.
  • PubMed. (2011, July 15).
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • IntechOpen. (2016, June 30). Significance of Thiazole-based Heterocycles for Bioactive Systems.
  • Azure Biosystems. (2025, January 29).
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  • ACS Publications. (2019, December 16). Structure–Activity Relationships of Novel Thiazole-Based Modafinil Analogues Acting at Monoamine Transporters | Journal of Medicinal Chemistry.
  • BellBrook Labs. (2025, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics.
  • ResearchGate. (2016, April 13). (PDF) Thiazolecarboxylic Acid Derivatives. Part 1.
  • Asian Journal of Organic & Medicinal Chemistry. (2018, December 31). PDF.
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  • MDPI. (2022, June 21). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • ResearchGate. (2004). (PDF) Thiazolecarboxylic Acid Derivatives. Part 1.
  • MDPI. (2021, January 27). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening.
  • Sigma-Aldrich. 2-(2-Furanyl)-4-methylthiazole-5-carboxylic acid AldrichCPR.

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Safety Operating Guide

Comprehensive Safety and Handling Guide for 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and operational directives for the handling of 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid. The information herein is synthesized from available data on the target compound and structurally related thiazole and furan derivatives to ensure a comprehensive safety framework for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. While a complete Safety Data Sheet (SDS) for 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid is not universally available, data from supplier information and analogous compounds allow for a robust preliminary risk assessment.

The primary identified hazard for this compound is acute oral toxicity . It is classified as Acute Toxicity, Category 4 (Oral), with the signal word "Warning" and the hazard statement H302: Harmful if swallowed.

Based on the analysis of structurally similar thiazole carboxylic acids and furan-containing molecules, the following potential hazards should also be considered:

  • Skin Irritation: Many thiazole derivatives are known to cause skin irritation.[1][2]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[1][2]

  • Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.[1][3]

The furan moiety suggests a potential for peroxide formation upon prolonged exposure to air and light, and general flammability, which necessitates specific storage and handling precautions.[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to minimize exposure risk. The following table summarizes the recommended PPE for handling 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid.

PPE CategoryItemStandard/SpecificationRationale
Eye and Face Safety GogglesANSI Z87.1 compliantProtects against splashes and airborne particles.
Face ShieldWorn over safety gogglesRecommended for handling larger quantities or when there is a significant risk of splashing.
Hand Protection Nitrile GlovesDisposable, powder-freeProvides protection against incidental contact. Inspect gloves for integrity before each use.
Body Protection Laboratory CoatLong-sleeved, flame-retardantProtects skin and personal clothing from contamination.
Respiratory N95 or N100 RespiratorNIOSH-approvedRequired when handling the powder outside of a certified chemical fume hood or in poorly ventilated areas.
Operational and Disposal Plans: A Step-by-Step Guide

Adherence to meticulous handling and disposal protocols is critical for maintaining a safe laboratory environment.

  • Engineering Controls: Always handle 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid within a certified chemical fume hood to minimize inhalation of dust.[1] Ensure that an eyewash station and safety shower are readily accessible.

  • Avoid Direct Contact: Prevent contact with skin, eyes, and clothing by consistently wearing the appropriate PPE.[3]

  • Minimize Dust Generation: Handle the solid material carefully to avoid creating dust.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][2] Do not eat, drink, or smoke in the handling area.

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[1][3] Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[3] Given the furan moiety, storage in a dark place is recommended to inhibit peroxide formation.[5]

Treat 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid and any contaminated materials as hazardous waste.

  • Waste Collection: Collect waste material in a dedicated, clearly labeled, and sealed hazardous waste container.[6]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").[6]

  • Disposal: Dispose of the hazardous waste in accordance with all applicable federal, state, and local environmental regulations.[1][6] Consult with your institution's environmental health and safety (EHS) department for specific guidance.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately wash the affected skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[1][2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[6]

Workflow for Safe Handling

The following diagram illustrates the critical steps for the safe handling of 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid from receipt to disposal.

Safe Handling Workflow for 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic Acid cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep1 Review SDS and Conduct Risk Assessment prep2 Don Appropriate PPE prep1->prep2 prep3 Ensure Fume Hood is Operational prep2->prep3 handle1 Weigh and Handle Compound in Fume Hood prep3->handle1 handle2 Minimize Dust Generation handle1->handle2 handle3 Tightly Seal Container After Use handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Dispose of Waste in Labeled Hazardous Waste Container clean1->clean2 clean3 Remove PPE and Wash Hands clean2->clean3

Caption: A flowchart outlining the key procedural steps for safely handling 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic acid.

References

  • Health and Safety Executive. (1995). Furanes... their safe use in foundries. Retrieved from [Link]

  • ResearchGate. (2024). Thiazole derivatives: prospectives and biological applications. Retrieved from [Link]

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.